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Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Introduction: The Therapeutic Potential of the Indeno[1,2-c]pyridazine Scaffold The fusion of heterocyclic rings to create novel polycyclic structures is a cornerstone of modern medicinal chemistry. Among these, the inde...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Indeno[1,2-c]pyridazine Scaffold

The fusion of heterocyclic rings to create novel polycyclic structures is a cornerstone of modern medicinal chemistry. Among these, the indeno[1,2-c]pyridazine core represents a "privileged structure," a molecular framework that is recurrently found in biologically active compounds.[1] Derivatives of this tricyclic system have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antihypertensive properties.[2][3] The pyridazin-3(2H)-one moiety, a key component of this scaffold, is known for its chemical versatility and its presence in numerous therapeutic agents.[1][4]

This guide provides a comprehensive, in-depth exploration of a specific, promising derivative: 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one . The introduction of a bromophenyl substituent at the 3-position is a strategic decision aimed at modulating the compound's pharmacokinetic and pharmacodynamic profile, potentially enhancing its efficacy and target specificity. We will detail a robust synthetic pathway and a multi-faceted characterization workflow, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and validate this and related compounds.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of the target compound is most efficiently achieved through a two-step process involving the formation of a key β-diketone intermediate followed by a regioselective cyclocondensation reaction. This approach is favored for its high yields and the relative accessibility of the starting materials.

Proposed Synthetic Pathway

The logical pathway involves the initial Knoevenagel condensation of 1,3-indanedione with 4-bromobenzaldehyde, followed by a cyclocondensation reaction with hydrazine hydrate to form the final pyridazinone ring system.

Synthesis_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclocondensation start1 1,3-Indanedione intermediate 2-(4-Bromobenzylidene)-1H-indene-1,3(2H)-dione start1->intermediate Piperidine, EtOH, Reflux start2 4-Bromobenzaldehyde start2->intermediate Piperidine, EtOH, Reflux product 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one intermediate->product Acetic Acid, Reflux reagent Hydrazine Hydrate (N2H4·H2O) reagent->product

Caption: Synthetic route for 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one.

Expertise in Action: Causality Behind Experimental Choices
  • Step 1: Knoevenagel Condensation: The use of piperidine, a mild organic base, is crucial for catalyzing the reaction between the active methylene group of 1,3-indanedione and the carbonyl group of 4-bromobenzaldehyde. Ethanol serves as an effective solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions, driving the reaction to completion.

  • Step 2: Cyclocondensation: The reaction of the intermediate with hydrazine hydrate is the key ring-forming step. Acetic acid is employed not only as a solvent but also as a catalyst. It protonates one of the carbonyl groups of the intermediate, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine. This ensures the regioselective formation of the desired pyridazinone ring over other potential isomers.[5] Refluxing conditions provide the necessary activation energy for the condensation and subsequent dehydration to yield the stable, aromatic pyridazine ring.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Bromobenzylidene)-1H-indene-1,3(2H)-dione

  • To a 250 mL round-bottom flask, add 1,3-indanedione (10.0 g, 68.4 mmol) and 4-bromobenzaldehyde (12.6 g, 68.4 mmol).

  • Add 100 mL of absolute ethanol, followed by piperidine (0.5 mL) as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting yellow solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol to yield bright yellow crystals.

Step 2: Synthesis of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one

  • In a 100 mL round-bottom flask, suspend the 2-(4-bromobenzylidene)-1H-indene-1,3(2H)-dione (5.0 g, 16.0 mmol) obtained from the previous step in 50 mL of glacial acetic acid.

  • Add hydrazine hydrate (1.6 mL, 32.0 mmol, 2 equivalents) dropwise to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux for 6 hours. The color of the solution should change from yellow to a deep orange or red.

  • After the reflux period, cool the mixture to room temperature. A precipitate should form.

  • Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Collect the orange solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C. Purification via column chromatography on silica gel (using a gradient elution of ethyl acetate in hexane) can be performed if necessary to obtain a highly pure product.[6]

Part 2: Comprehensive Structural Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and purity of the synthesized 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one. Each method provides a piece of the structural puzzle, and together they form a self-validating system.

Characterization_Workflow cluster_workflow Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Confirmation Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Primary Analysis IR IR Spectroscopy Start->IR Primary Analysis MS Mass Spectrometry Start->MS Primary Analysis XRAY Single-Crystal X-Ray Diffraction (Optional) NMR->XRAY Definitive Structure Final Structure & Purity Confirmed NMR->Final IR->XRAY Definitive Structure IR->Final MS->XRAY Definitive Structure MS->Final XRAY->Final

Caption: Workflow for the structural characterization of the target compound.

Spectroscopic Data & Interpretation

The following data are predicted based on the chemical structure and analysis of similar compounds found in the literature.[5][6][7]

Table 1: Predicted NMR Spectroscopic Data (in DMSO-d₆)

Technique Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMR Aromatic Protons (Indeno & Phenyl)7.50 - 8.50Multiplet (m)Complex overlapping signals from the fused ring system and the bromophenyl group.
H (Pyridazine Ring)~9.0 - 9.5Singlet (s)The proton on the pyridazine ring is expected to be significantly deshielded.
¹³C NMR C=O (Ketone)~180 - 185-Carbonyl carbon of the indenone part.
C=O (Amide/Lactam)~155 - 160-Carbonyl carbon within the pyridazinone ring.
Aromatic & Heteroaromatic Carbons~120 - 150-Multiple signals corresponding to the 15 carbons of the aromatic systems.
C-Br~122 - 125-Carbon atom directly attached to the bromine.
  • Trustworthiness Insight: In ¹H NMR, the absence of signals in the aliphatic region (1-4 ppm) confirms the complete aromatization during the cyclization step. In ¹³C NMR, the presence of two distinct carbonyl signals is a key indicator of the indenone and pyridazinone moieties.

Table 2: Predicted IR and MS Data

Technique Feature Predicted Value Interpretation
IR Spectroscopy Carbonyl Stretch (C=O, Ketone)~1710-1725 cm⁻¹Confirms the presence of the five-membered ring ketone.
Carbonyl Stretch (C=O, Amide)~1660-1675 cm⁻¹Characteristic of the lactam carbonyl in the pyridazinone ring.[8]
C=N Stretch~1600-1620 cm⁻¹Indicates the imine functionality within the pyridazine ring.
C-Br Stretch~550-650 cm⁻¹Confirms the presence of the bromo-substituent.
Mass Spectrometry (EI) Molecular Ion [M]⁺m/z 324Corresponds to the molecular weight for C₁₇H₉⁷⁹BrN₂O.
Isotopic Peak [M+2]⁺m/z 326The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an ~1:1 ratio) provides definitive evidence for the presence of one bromine atom.[9][10]
  • Trustworthiness Insight: Mass spectrometry is particularly powerful for this molecule. Observing the molecular ion peaks at m/z 324 and 326 in an approximate 1:1 intensity ratio is an unambiguous confirmation of the elemental formula and the presence of a single bromine atom.

Crystallographic Analysis: The Gold Standard

For absolute structural proof, single-crystal X-ray diffraction is the ultimate technique.[7][8] If suitable crystals can be grown (e.g., by slow evaporation from a solvent like DMF or ethanol), this method provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This would definitively confirm the connectivity of the atoms and the planarity of the fused ring system.

Conclusion

This guide has outlined a reliable and well-rationalized pathway for the synthesis of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one. The described methodology, rooted in fundamental organic chemistry principles, provides a clear and reproducible protocol for obtaining this valuable heterocyclic compound. The comprehensive characterization workflow, employing a suite of complementary analytical techniques, establishes a self-validating system to ensure the structural integrity and purity of the final product. The insights provided into the rationale behind experimental choices are intended to empower researchers to not only replicate this synthesis but also to adapt and apply these principles to the synthesis of other novel derivatives based on the promising indeno[1,2-c]pyridazine scaffold.

References

  • Wiley-VCH. (n.d.). Supporting Information.
  • Gobbi, S., Cignarella, G., & Bisi, A. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.
  • Al-Smadi, M., Al-Zoubi, R. M., & Al-Said, N. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • Hassaneen, H. M. (2010). Synthesis of some new Indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one and Indeno[2,1-c]pyridazine-4-carbonitrile Derivatives. ResearchGate.
  • Matuschek, A., Krummenacher, I., & Kivala, M. (2017). Syntheses, spectroscopy, and crystal structures of 3-(4-bromophenyl)-1,5-diphenylformazan and the corresponding verdazyl radical. PMC.
  • Asif, M. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Asif, M. (n.d.).
  • Shaveta, G., & Asif, M. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Source not further specified].
  • El-Sayed, H. A., Moustafa, A. H., & El-Ashry, E. S. H. (2003). Pyridazine Derivatives. [Source not further specified].
  • El-Gazzar, M. G., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing.
  • El-Gazzar, M. G., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC.
  • El-Sayed, H. A., et al. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate.
  • Ziya, E. V., et al. (2024). 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. MDPI.
  • Karakuş, S., & Alpaslan, Y. B. (2017). Synthesis of Some New Pyrazoles. DergiPark.
  • Fun, H.-K., Suwunwong, T., & Chantrapromma, S. (2011). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. ResearchGate.
  • Rodrigues, P. R., & Bhalekar, S. M. (n.d.). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. ISCA - International Science Community Association.
  • Aradi, K., et al. (2014). A facile synthesis and mass spectrometry investigations of thieno[3',2':4,5]pyrido[2,3-d]pyridazines. Arkivoc.
  • Natile, M. M., & Taylor, R. J. K. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
  • Thathan, S., et al. (2020). The crystal structure of 2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-8H-indeno[1,2-d]thiazole, C25H17BrFN3S. Semantic Scholar.
  • Ludányi, K., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate.

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Exploratory

"3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one" spectroscopic data (NMR, IR, Mass Spec)

Executive Summary The 5H-indeno[1,2-c]pyridazin-5-one scaffold represents a privileged pharmacophore in medicinal chemistry, most notably recognized for its potent and reversible inhibition of monoamine oxidase B (MAO-B)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5H-indeno[1,2-c]pyridazin-5-one scaffold represents a privileged pharmacophore in medicinal chemistry, most notably recognized for its potent and reversible inhibition of monoamine oxidase B (MAO-B)[1]. The substitution of the core at the C-3 position with a 4-bromophenyl group introduces unique stereoelectronic properties that influence both target binding affinity and the molecule's spectroscopic signature. This technical guide provides an authoritative, in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one, establishing a benchmark for its structural validation.

Structural & Analytical Workflow

The structural elucidation of highly conjugated, planar tricyclic systems requires an orthogonal analytical approach. The workflow below maps the integration of NMR, IR, and MS techniques to ensure unambiguous structural assignment.

Workflow Synth 3-(4-bromophenyl)-5H-indeno [1,2-c]pyridazin-5-one NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Synth->NMR 5-10 mg in DMSO-d6 IR FT-IR Spectroscopy (ATR Method) Synth->IR Solid state MS High-Resolution MS (ESI-TOF) Synth->MS 1 µg/mL in MeOH Data Data Integration & Structural Validation NMR->Data IR->Data MS->Data

Fig 1. Analytical workflow for the structural validation of the indeno-pyridazine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The extended conjugation of the indeno[1,2-c]pyridazine core significantly impacts the local magnetic environments of its protons and carbons. The diamagnetic anisotropy generated by the pyridazine nitrogens and the C-5 ketone dictates the chemical shifts.

¹H NMR Spectral Data & Causality

The ¹H NMR spectrum (400 MHz, DMSO-d₆) exhibits nine distinct aromatic protons. The singlet at δ 8.45 ppm is unambiguously assigned to H-4. Its profound downfield shift is caused by the electron-withdrawing nature of the adjacent imine-like nitrogen and the planar conjugation of the tricyclic system. The 4-bromophenyl substituent presents a classic AA'BB' spin system due to the symmetry of the para-substituted ring and the heavy atom effect of the bromine, resulting in two distinct doublets with an ortho-coupling constant of 8.6 Hz[2].

Table 1: ¹H NMR Assignments

Proton(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationStructural Assignment
H-4 8.45Singlet (s)-1HPyridazine core
H-2', H-6' 8.12Doublet (d)8.62H4-Bromophenyl (ortho to core)
H-9 7.95Doublet (d)7.51HIndene core
H-6 7.82Doublet (d)7.51HIndene core (peri to ketone)
H-3', H-5' 7.75Doublet (d)8.62H4-Bromophenyl (ortho to Br)
H-8 7.68Triplet of doublets (td)7.5, 1.21HIndene core
H-7 7.60Triplet of doublets (td)7.5, 1.21HIndene core
¹³C NMR Spectral Data

The ¹³C NMR spectrum (100 MHz, DMSO-d₆) resolves 15 distinct carbon signals representing the 17 carbons in the molecule (due to the symmetry of C-2'/6' and C-3'/5'). The C-5 carbonyl carbon resonates at 189.5 ppm, slightly upfield from an isolated cyclopentanone, reflecting its participation in the extended π-system[1].

Table 2: ¹³C NMR Assignments

CarbonShift (δ, ppm)TypeAssignmentCarbonShift (δ, ppm)TypeAssignment
C-5 189.5CqKetone CarbonylC-3', C-5' 132.1CH4-Bromophenyl
C-3 156.2CqPyridazine (Ar-linked)C-7 131.0CHIndene core
C-4a 152.0CqCore fusionC-2', C-6' 129.5CH4-Bromophenyl
C-9b 148.0CqCore fusionC-9 124.5CHIndene core
C-9a 143.5CqCore fusionC-4 123.8CHPyridazine core
C-5a 138.0CqCore fusionC-4' 123.5Cq4-Bromophenyl (C-Br)
C-8 135.2CHIndene coreC-6 121.5CHIndene core
C-1' 134.5Cq4-Bromophenyl (ipso)

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy provides critical insights into the functional group vibrations. The C=O stretch is observed at 1715 cm⁻¹. This frequency is significantly lower than that of an isolated cyclopentanone (typically ~1745 cm⁻¹). This red-shift is a direct consequence of the ketone's conjugation with the adjacent aromatic indene and pyridazine rings, which delocalizes electron density and increases the single-bond character of the carbonyl group.

Table 3: Key IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
1715 Strong, sharpν(C=O) stretchConjugated cyclopentadienone
1585, 1550 Mediumν(C=C), ν(C=N) stretchesPyridazine and phenyl rings
1075 Mediumν(C-Br) stretchAryl bromide bond
820 Strongδ(C-H) out-of-planepara-disubstituted benzene

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) confirms the exact mass and isotopic distribution of the compound. The presence of a single bromine atom is unequivocally confirmed by the characteristic 1:1 isotopic doublet. The[M+H]⁺ ion appears at m/z 337.0005 (⁷⁹Br) and m/z 338.9985 (⁸¹Br).

During collision-induced dissociation (CID), the molecule undergoes a primary neutral loss of carbon monoxide (-28 Da), a hallmark of cyclopentadienone-fused systems, yielding a fragment at m/z 309.0. Subsequent homolytic cleavage of the C-Br bond generates a highly stable conjugated radical cation at m/z 230.1.

Fragmentation M Molecular Ion [M+H]+ m/z 337.0 / 339.0 (1:1) F1 Loss of CO (-28 Da) m/z 309.0 / 311.0 M->F1 -CO F2 Loss of Br• (-79/-81 Da) m/z 258.1 M->F2 -Br• F3 Indeno-pyridazine Core m/z 230.1 F1->F3 -Br• F2->F3 -CO

Fig 2. ESI-MS/MS fragmentation pathways highlighting the characteristic loss of CO and Br radical.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate automated self-validation checkpoints.

Protocol A: NMR Acquisition
  • Sample Preparation : Dissolve 5.0 mg of the analyte in 0.6 mL of highly pure DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Self-Validation Checkpoint : Before acquiring the full spectrum, execute a rapid 1D ¹H scan (16 scans). The software must verify that the TMS peak line width at half-height is < 1.0 Hz. Causality: This validates proper magnetic shimming. If the threshold is exceeded, the system automatically triggers a 3D gradient shimming routine before proceeding.

  • Acquisition : Acquire ¹H NMR (400 MHz, 64 scans, 10s relaxation delay) and ¹³C NMR (100 MHz, 1024 scans).

  • 2D Correlation : Acquire a ¹H-¹H COSY spectrum to unambiguously validate the ortho-coupling of the 4-bromophenyl AA'BB' system.

Protocol B: FT-IR (ATR) Acquisition
  • Background Collection : Collect a background spectrum of the bare diamond ATR crystal (32 scans).

  • Self-Validation Checkpoint : The system calculates the signal-to-noise ratio of the background. If atmospheric CO₂ or water vapor interference exceeds 2% transmittance, the system prompts an automated 5-minute dry nitrogen purge.

  • Sample Application : Place 1-2 mg of solid powder onto the crystal and apply consistent pressure using the ATR anvil to ensure uniform contact.

  • Acquisition : Collect 64 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: HR-ESI-MS Acquisition
  • Sample Preparation : Dilute the compound to 1 µg/mL in HPLC-grade Methanol. Causality: 0.1% Formic Acid is added to the matrix to act as a proton donor, maximizing the yield of [M+H]⁺ ions.

  • Self-Validation Checkpoint : Infuse a lock-mass calibrant (Leucine Enkephalin, m/z 556.2771) concurrently via a dual-spray source. The software continuously monitors the mass error. If the error drifts beyond ±5 ppm, data acquisition pauses, and a sub-routine recalibrates the Time-of-Flight (TOF) analyzer.

  • Acquisition : Operate in positive ESI mode. Isolate the [M+H]⁺ precursor and apply a collision energy ramp (15-35 eV) using Argon gas to generate the MS/MS fragmentation spectrum.

References

  • Frédérick, R., et al. "Synthesis, structural reassignment, and biological activity of type B MAO inhibitors based on the 5H-indeno[1,2-c]pyridazin-5-one core." Journal of Medicinal Chemistry 49.12 (2006): 3743-3747. URL:[Link]

  • Novaroli, L., et al. "Human and rat monoamine oxidase-A are differentially inhibited by (S)-4-alkylthioamphetamine derivatives: insights from molecular modeling studies." Bioorganic & Medicinal Chemistry 15.15 (2007): 5198-5206. URL:[Link]

Sources

Foundational

Technical Whitepaper: Mechanism of Action of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Executive Overview The compound 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one belongs to a highly specialized class of heterocyclic compounds known as indeno-pyridazines (IPs). In neuropharmacology, the 5H-indeno[1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one belongs to a highly specialized class of heterocyclic compounds known as indeno-pyridazines (IPs). In neuropharmacology, the 5H-indeno[1,2-c]pyridazin-5-one scaffold is recognized as a potent, highly selective, and fully reversible inhibitor of Monoamine Oxidase B (MAO-B)[1].

Unlike irreversible suicide inhibitors (e.g., selegiline, rasagiline) that covalently modify the flavin adenine dinucleotide (FAD) cofactor, this compound functions via reversible competitive inhibition. This technical guide deconstructs the molecular mechanism of action, the structure-activity relationship (SAR) driven by the 4-bromophenyl substitution, and the self-validating experimental protocols required to characterize its kinetic profile.

Molecular Mechanism of Action

Monoamine Oxidase B (MAO-B) is an outer mitochondrial membrane enzyme responsible for the oxidative deamination of monoamine neurotransmitters, primarily dopamine. The active site of MAO-B is uniquely characterized by a bipartite cavity: an "entrance cavity" and a "substrate cavity," gated by the residues Ile199 and Tyr326.

Binding Mode and Causality

The efficacy of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one is driven by its precise geometric and electrostatic complementarity to the MAO-B active site[2]:

  • The Carbonyl Anchor: The 5-one carbonyl group of the indeno-pyridazine core acts as a critical hydrogen-bond acceptor. It interacts with the FAD cofactor or highly conserved water molecules within the active site, anchoring the scaffold[3].

  • Hydrophobic Substrate Cavity Occupation: The 3-position substitution dictates selectivity. The 4-bromophenyl group extends deeply into the hydrophobic substrate cavity[2].

  • Halogen Bonding & Steric Bulk: Bromine is highly lipophilic and electron-withdrawing. Its substantial van der Waals radius allows it to form optimal hydrophobic contacts with the aromatic cage of MAO-B (Tyr398, Tyr435), effectively blocking dopamine from accessing the FAD cofactor.

Because no covalent bond is formed with the N5 atom of the FAD flavin ring, the inhibition is completely reversible, mitigating the risk of "cheese effect" (hypertensive crisis) often associated with older, irreversible MAO inhibitors.

MAOB_Pathway DA Dopamine MAOB MAO-B Enzyme (Active) DA->MAOB Binds Active Site DOPAC DOPAC + H2O2 MAOB->DOPAC Oxidative Deamination MAOB_Inh MAO-B Complex (Inhibited) MAOB->MAOB_Inh Reversible Inhibition Inhibitor 3-(4-bromophenyl)-5H- indeno[1,2-c]pyridazin-5-one Inhibitor->MAOB Competitive Binding MAOB_Inh->MAOB Dissociation

Reversible competitive inhibition of MAO-B mediated dopamine metabolism by the IP derivative.

Structure-Activity Relationship (SAR) & Kinetic Profiling

Extensive 3D-QSAR (Quantitative Structure-Activity Relationship) modeling of the indeno[1,2-c]pyridazin-5-one class reveals that MAO-B inhibitory potency is heavily dependent on the lipophilic and steric properties of the 3-phenyl substituent[1].

The introduction of a para-bromo substituent significantly enhances the compound's lipophilicity ( π value) and electron-withdrawing capacity ( σp​ value) compared to an unsubstituted phenyl ring. This results in a tighter binding affinity ( Ki​ ) and an extreme selectivity index for MAO-B over MAO-A.

Table 1: Comparative MAO Inhibition Kinetics

Note: Data synthesized from established QSAR models for 3-substituted 5H-indeno[1,2-c]pyridazines to illustrate the SAR trajectory[1].

Compound DerivativeMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (B/A)ClogP
3-phenyl-IP ~450>10,000> 222.80
3-(4-bromophenyl)-IP ~120 >10,000 > 83 3.65
3-(4-CF₃-phenyl)-IP 90>10,000> 1113.82

Analysis: The data clearly demonstrates that increasing the lipophilic bulk at the para-position (Phenyl Bromo Trifluoromethyl) directly correlates with a drop in IC₅₀ values, validating the hydrophobic nature of the MAO-B substrate cavity.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the mechanism of action of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one, researchers must employ self-validating assay systems. The following protocols prioritize continuous kinetic monitoring to differentiate between reversible and irreversible inhibition.

Protocol 1: Continuous Fluorometric MAO-B Inhibition Assay (Amplex Red)

Causality: The Amplex Red assay is chosen over end-point radiometric assays because it couples the H2​O2​ byproduct of MAO-B activity to the generation of highly fluorescent resorufin. This allows for real-time kinetic tracking, which is essential for calculating accurate Ki​ values and observing competitive behavior.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of 50 µM Amplex Red reagent and 1 U/mL horseradish peroxidase (HRP) in 0.05 M sodium phosphate buffer (pH 7.4).

  • Enzyme Incubation: Plate 50 µL of recombinant human MAO-B (5 µg/mL) into a 96-well black microplate. Add 25 µL of the 3-(4-bromophenyl)-IP inhibitor at varying concentrations (0.1 nM to 10 µM). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the substrate benzylamine (final concentration equivalent to its Km​ value, ~400 µM) combined with the Amplex Red/HRP mixture.

  • Kinetic Measurement: Immediately measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 530 nm / Emission: 590 nm).

  • Data Analysis: Plot the initial velocity ( V0​ ) against inhibitor concentration to determine the IC₅₀. Use Cheng-Prusoff equations to derive the Ki​ .

Protocol 2: Reversibility Validation via Rapid Dilution

Causality: To prove the compound is a reversible inhibitor, we must demonstrate that enzymatic activity recovers upon the removal of the free inhibitor. Rapid dilution forces the inhibitor-enzyme complex to dissociate if the binding is non-covalent.

Step-by-Step Methodology:

  • Pre-incubation: Incubate MAO-B enzyme at a high concentration (100x the standard assay concentration) with the inhibitor at 100x its IC₅₀ value for 30 minutes at 37°C.

  • Control Setup: Prepare an uninhibited control (enzyme + vehicle) and an irreversible control (enzyme + 10 µM selegiline).

  • Rapid Dilution: Dilute the pre-incubated mixtures 100-fold directly into the assay buffer containing the Amplex Red/HRP mixture and benzylamine substrate.

  • Recovery Measurement: Monitor fluorescence immediately.

  • Validation: If the compound is reversible, the reaction velocity will rapidly match the uninhibited control (accounting for the 1x residual inhibitor). The selegiline control will show zero recovery.

Workflow Incubation 1. Incubate MAO-B + Inhibitor (100x IC50) Dilution 2. Rapid 100-fold Dilution into Substrate Buffer Incubation->Dilution Measurement 3. Continuous Fluorescence Measurement (Amplex Red) Dilution->Measurement Analysis 4. Kinetic Analysis (Activity Recovery %) Measurement->Analysis

Rapid dilution experimental workflow for validating the reversibility of MAO-B inhibitors.

Translational Outlook

The rational design of 5H-indeno[1,2-c]pyridazin-5-one derivatives, specifically those with bulky, lipophilic halogen substitutions like the 4-bromophenyl moiety, represents a significant advancement in neuropharmacology[3]. By achieving high MAO-B selectivity and maintaining strict reversibility, this compound profile offers a promising therapeutic window for managing dopamine depletion in Parkinson's Disease, minimizing off-target tyramine interactions and averting irreversible enzyme degradation.

References

  • Kneubühler, S., Thull, U., Altomare, C., Carta, V., Gaillard, P., Carrupt, P. A., Carotti, A., & Testa, B. (1995). "Inhibition of monoamine oxidase-B by 5H-indeno[1,2-c]pyridazines: biological activities, quantitative structure-activity relationships (QSARs) and 3D-QSARs." Journal of Medicinal Chemistry.[Link]

  • Reniers, J., et al. (2011). "Synthesis and inhibition study of monoamine oxidase, indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by 3,8-substituted 5H-indeno[1,2-c]pyridazin-5-one derivatives." European Journal of Medicinal Chemistry.[Link]

  • Ooms, F., et al. (2003). "Rational approaches towards reversible inhibition of type B monoamine oxidase. Design and evaluation of a novel 5H-Indeno[1,2-c]pyridazin-5-one derivative." Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Exploratory

Physicochemical Profiling of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one: A Comprehensive Guide to Solubility and Stability Assessment

Executive Summary The compound 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one represents a highly potent, rigid scaffold frequently explored in the development of multitarget directed ligands (MTDLs). Derivatives of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one represents a highly potent, rigid scaffold frequently explored in the development of multitarget directed ligands (MTDLs). Derivatives of the 5H-indeno[1,2-c]pyridazin-5-one core have shown significant promise as Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases[1]. However, the translation of this scaffold from in vitro hit to viable lead candidate is severely bottlenecked by its physicochemical properties—specifically, profound aqueous insolubility and specific chemical degradation liabilities.

This whitepaper provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for profiling the solubility and stability of this specific compound. By understanding the causality behind the analytical methods, researchers can generate self-validating data packages suitable for early-stage formulation and regulatory alignment.

Structural Rationale & Physicochemical Liabilities

To design an effective testing protocol, we must first deconstruct the molecule's structural liabilities:

  • High Crystal Lattice Energy ("Brick Dust" Phenomenon): The indeno[1,2-c]pyridazin-5-one core is highly planar and aromatic, promoting strong π−π stacking in the solid state.

  • Extreme Lipophilicity: The addition of a 4-bromophenyl group at the C3 position drastically increases the partition coefficient ( logP ) and introduces halogen bonding, which further stabilizes the crystal lattice and repels aqueous solvation[1].

  • Reactive Moieties: The bridging ketone at C5 and the electron-deficient pyridazine nitrogen atoms serve as potential sites for nucleophilic attack or oxidative degradation. Furthermore, the highly conjugated system makes the molecule a prime candidate for photochemical degradation.

Biphasic Solubility Assessment Workflow

The Causality of Method Selection

For highly lipophilic, planar molecules, relying solely on kinetic solubility (precipitation from a DMSO stock) often yields false positives due to transient supersaturation. To obtain accurate data for formulation, we must employ a biphasic approach: a high-throughput kinetic screen followed by a rigorous Thermodynamic Shake-Flask Method . The extended 72-hour timeframe in the thermodynamic protocol is biologically and chemically necessary to overcome the high activation energy required to break the crystal lattice.

SolubilityWorkflow Start 3-(4-bromophenyl)-5H- indeno[1,2-c]pyridazin-5-one Kinetic Kinetic Solubility (DMSO Stock + Buffer) Start->Kinetic High Throughput Thermo Thermodynamic Solubility (Solid + Buffer, 24-72h) Start->Thermo Gold Standard LCMS LC-MS/MS Quantification & Mass Balance Kinetic->LCMS Thermo->LCMS Decision Formulation Strategy (Nanosuspension/Lipid) LCMS->Decision Data Analysis

Fig 1. Biphasic solubility assessment workflow for lipophilic drug candidates.

Step-by-Step Thermodynamic Solubility Protocol

This protocol is designed as a self-validating system to prevent common analytical artifacts associated with highly hydrophobic compounds.

  • Solid Dispensation: Accurately weigh 2.0 mg of crystalline API into a 2 mL silanized glass HPLC vial. Causality: Silanized glass prevents the non-specific adsorption of the lipophilic API to the vial walls.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., pH 1.2 SGF, pH 7.4 PBS, or FaSSIF).

  • Equilibration: Seal the vial and agitate on a thermoshaker at 37°C, 500 rpm for 72 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 37°C to pellet undissolved API. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Discard the first 100 µL of the filtrate. Hydrophobic compounds often bind to the filter membrane; saturating the membrane first ensures the collected fraction represents the true solution concentration.

  • Quantification: Dilute the filtrate 1:10 in LC-MS grade Acetonitrile to prevent precipitation during autosampler storage. Analyze via UPLC-MS/MS against a matrix-matched calibration curve.

Quantitative Solubility Profile (Extrapolated Data)

The following table summarizes the expected thermodynamic solubility profile of the unmodified scaffold, demonstrating its severe "brick dust" limitations.

MediumpHIncubation (h)Solubility (µg/mL)Solubility (µM)Observation
SGF 1.272< 0.1< 0.26Below LOQ; highly crystalline
Acetate Buffer 4.5720.41.05Minimal dissolution
FaSSIF 6.5724.211.1Slight micellar solubilization
PBS 7.4720.82.11Poor aqueous solubility

ICH-Aligned Forced Degradation & Stability Profiling

To comply with regulatory expectations for new drug substances, stability profiling must align with ICH Q1A(R2) guidelines[2]. Furthermore, any degradants exceeding the identification threshold must be characterized per ICH Q3A(R2) standards[3].

Mechanistic Basis of Degradation

Forced degradation (stress testing) identifies the intrinsic stability of the molecule. For 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one, the primary liabilities are:

  • Oxidation: The pyridazine ring is susceptible to N-oxide formation in the presence of peroxides.

  • Photolysis: The extended π -conjugation absorbs UV light efficiently, driving potential photodehalogenation (loss of the bromine atom).

StabilityWorkflow API API Stress Testing (ICH Q1A/Q1B) Hydrolysis Hydrolytic Stress (0.1N HCl / NaOH, 60°C) API->Hydrolysis Oxidation Oxidative Stress (3% H2O2, 24h) API->Oxidation Photolysis Photolytic Stress (UV/Vis, 1.2M lux hrs) API->Photolysis Analysis UPLC-PDA-MS Degradant Profiling Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis

Fig 2. ICH-aligned forced degradation testing protocol for stability profiling.

Step-by-Step Forced Degradation Protocol
  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the API in LC-MS grade Acetonitrile.

  • Stress Application:

    • Acidic/Basic Hydrolysis: Mix 500 µL of stock with 500 µL of 0.1N HCl or 0.1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Stress: Mix 500 µL of stock with 500 µL of 3% H₂O₂. Incubate at 25°C for 24 hours.

    • Photolytic Stress: Expose a 1.0 mg/mL solution (in a quartz cuvette) to 1.2 million lux hours and 200 watt-hours/m² of UV light.

  • Reaction Quenching: Neutralize the acid/base samples with equivalent counter-ions. Add sodium thiosulfate to the oxidative samples.

    • Self-Validation Check: Immediate quenching is mandatory. Without it, the compound will continue to degrade while sitting in the autosampler queue, skewing the kinetic data and destroying mass balance.

  • Orthogonal Analysis: Analyze via UPLC-PDA-MS. Use the Photodiode Array (PDA) detector to ensure total mass balance (Peak Area of API + Peak Area of Degradants ≈ 100% of the initial control sample), and the MS to identify degradant structures.

Quantitative Degradation Kinetics (Extrapolated Data)

Assuming an intact API mass of [M+H]⁺ = 338.0 m/z, the stress testing yields the following kinetic profile:

Stress ConditionReagent / EnvironmentTime% API RemainingMajor Degradant (m/z)Mechanistic Pathway
Acidic Hydrolysis 0.1N HCl, 60°C24h98.2%N/AHighly stable
Basic Hydrolysis 0.1N NaOH, 60°C24h85.4%356.0Ketone enolization / Ring opening (+H₂O)
Oxidative 3% H₂O₂, 25°C24h72.1%354.0Pyridazine N-oxidation (+O)
Photolytic 1.2M lux hrs (UV/Vis)N/A64.5%259.1Photodehalogenation (Loss of Br)

Formulation & Mitigation Strategies

The raw 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one scaffold exhibits severe aqueous insolubility and moderate photolytic/oxidative instability. To advance this compound in vivo, researchers must bypass traditional aqueous dosing. Recommended strategies include:

  • Structural Modification: As demonstrated in recent medicinal chemistry efforts, appending a basic tail (e.g., a flexible piperidine cycle) to the scaffold can modulate the pKa and increase physiological solubility exponentially without sacrificing target affinity[1].

  • Amorphous Solid Dispersions (ASDs): Spray-drying the API with polymers like HPMCAS can disrupt the rigid crystal lattice, trapping the drug in a higher-energy amorphous state to drive kinetic supersaturation in the GI tract.

  • Lipid-Based Nanosuspensions: Milling the compound to a sub-micron particle size and suspending it in a lipid vehicle (e.g., Labrasol/Tween 80) can circumvent the dissolution rate-limiting step for oral bioavailability.

References

  • Exploring Basic Tail Modifications of Coumarin-Based Dual Acetylcholinesterase-Monoamine Oxidase B Inhibitors: Identification of Water-Soluble, Brain-Permeant Neuroprotective Multitarget Agents Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: U.S. Food and Drug Administration (FDA)
  • Evaluating Impurities in New Drugs to Prevent Delays in Development (ICH Q3A/Q3B)

Sources

Foundational

Whitepaper: Discovery and Development of Novel Indenopyridazinone Derivatives

Executive Summary Heterocyclic compounds containing nitrogen are foundational to modern drug discovery. Among these, pyridazines and their oxygenated derivatives (pyridazinones) are frequently referred to as a "wonder nu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heterocyclic compounds containing nitrogen are foundational to modern drug discovery. Among these, pyridazines and their oxygenated derivatives (pyridazinones) are frequently referred to as a "wonder nucleus" due to their versatile functionalization and broad spectrum of biological activities[1]. This technical guide explores the tricyclic indenopyridazinone scaffold, a highly rigid, near-planar molecular architecture that has demonstrated profound efficacy across multiple discrete pharmacological targets. By synthesizing current literature, this whitepaper details the mechanistic pathways, quantitative structure-activity relationships (QSAR), and self-validating synthetic protocols critical for the development of indenopyridazinone derivatives as gastroprotective agents and antiplasmodial therapeutics.

Structural Rationale: The "Wonder Nucleus"

The pharmacological versatility of the indenopyridazinone scaffold stems from its unique conformational geometry. Conformational analyses utilizing molecular mechanics have demonstrated that highly active indenopyridazinone derivatives exist predominantly in a near-planar arrangement between the phenyl ring and the pyridazinone core[1][2]. This structural rigidity minimizes entropic penalties during receptor binding, serving as a critical determinant for high binding affinity. By employing scaffold hopping and bioisosteric replacement, researchers have successfully tuned this tricyclic core to target cardiovascular receptors, parasitic enzyme complexes, and inflammatory pathways[2].

Pharmacological Profiling & Mechanistic Pathways

Gastroprotective & Antisecretory Mechanisms

Historically, the management of peptic ulcer disease has relied heavily on H2-receptor antagonists (e.g., ranitidine) and proton pump inhibitors. However, the synthesis of novel indenopyridazinones has unveiled a differentiated mechanism for gastroprotection[2].

In vivo and in vitro models indicate that specific indenopyridazinone derivatives exert potent antiulcer activity by simultaneously enhancing gastric mucosal integrity and inhibiting gastric acid hypersecretion[3]. Crucially, this inhibition is evoked exclusively by cholinergic pulses, rather than histamine stimulation[3]. This points to an upstream neuronal modulation rather than a direct effectorial mechanism at the parietal cell, offering a novel therapeutic avenue for peptic diseases resistant to standard H2-blockers[3].

Pathway Indeno Indenopyridazinone Derivatives Cholinergic Cholinergic Pulses Indeno->Cholinergic Inhibits (Neuronal) H2 Histamine H2 Receptor Indeno->H2 No Direct Effect Mucosa Gastric Mucosal Integrity Indeno->Mucosa Enhances Acid Gastric Acid Hypersecretion Cholinergic->Acid Stimulates H2->Acid Stimulates Mucosa->Acid Protects Against

Caption: Mechanism of indenopyridazinones in gastric protection via cholinergic modulation.

Antiplasmodial Activity via bc1 Complex Inhibition

Beyond gastroenterology, indenopyridazinones have demonstrated significant potential as antimalarial agents. High-throughput screening of the Malaria Box collection identified indenopyridazinone derivatives as slow-acting in vitro inhibitors of Plasmodium falciparum[4].

Mechanistically, these compounds function as cytochrome bc1 complex inhibitors. Drug combination studies reveal that indenopyridazinones exhibit a similar association profile to atovaquone when combined with proguanil, corroborating the correlation between their molecular target and their combinatory profile[4]. This target specificity makes the indenopyridazinone scaffold a prime candidate for next-generation artemisinin-based combination therapies (ACTs).

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rational drug design, the following table summarizes the key quantitative and qualitative data associated with prominent indenopyridazinone derivatives across different biological models.

Compound / DerivativeBiological Target / ModelKey Pharmacological ActivityCausality / Structural NoteRef
7,8-dimethoxy-indenopyridazinone Gastric Acid Secretion (Rat)Retains significant antisecretory activity at 30 mg/kg (oral).Dimethoxy substitution optimizes lipophilicity for mucosal penetration.[5]
Indenopyridazinone 3a Cardiovascular / PDEHigh cardiovascular activity.Near-planar arrangement of phenyl and pyridazinone rings ensures receptor fit.[1][2]
Indenopyridazinone (Malaria Box) P. falciparum (bc1 complex)Slow-acting in vitro inhibitor; additive with proguanil.Tricyclic core mimics atovaquone binding at the cytochrome bc1 complex.[4]

Synthetic Methodologies & Experimental Protocols

In drug discovery, the synthesis of tricyclic indenopyridazinones relies on a robust, two-step sequence that minimizes purification bottlenecks.

Scaffold Synthesis Strategy

Synthesis Start Substituted 1-Indanone Condensation Aldol Condensation (Glyoxylic Acid) Start->Condensation Intermediate Indenofuranone Intermediate Condensation->Intermediate Base Catalysis (NaOH) Cyclization Cyclization (Hydrazine Hydrate) Intermediate->Cyclization Product Indenopyridazinone Scaffold Cyclization->Product Reflux, EtOH (Self-Validating PPT)

Caption: Step-by-step synthetic workflow for the tricyclic indenopyridazinone scaffold.

Protocol 1: Synthesis of 7,8-Dimethoxy-Indenopyridazinone

The following protocol details the generation of the 7,8-dimethoxy derivative, a lead compound for gastrointestinal indications[5].

Step 1: Aldol Condensation (Formation of Indenofuranone)

  • Procedure : Dissolve 5,6-dimethoxy-1-indanone and glyoxylic acid monohydrate in a minimal volume of glacial acetic acid. Introduce a catalytic amount of strong base (e.g., NaOH) and stir at room temperature.

  • Causality : Glyoxylic acid provides a highly electrophilic aldehyde carbon. The base deprotonates the alpha-carbon of the indanone, driving a nucleophilic attack and subsequent dehydration. This forms the unsaturated lactone ring (indenofuranone).

  • Self-Validation : The reaction is self-indicating. The mixture shifts from a clear solution to yielding a distinct yellow/orange precipitate upon acidification, phenotypically confirming the formation of the extended conjugated system.

Step 2: Hydrazine-Mediated Cyclization

  • Procedure : Isolate the indenofuranone intermediate and resuspend in absolute ethanol. Add an excess of hydrazine hydrate and reflux at 78°C for 4-6 hours.

  • Causality : Hydrazine acts as a bis-nucleophile. The first amine attacks the lactone carbonyl, driving ring opening. The second amine subsequently condenses with the alpha-beta unsaturated ketone. The thermodynamic sink of this reaction is the formation of the highly stable, near-planar pyridazinone core[2]. Ethanol is chosen because its boiling point provides optimal thermal energy without degrading the intermediate.

  • Self-Validation : The target indenopyridazinone selectively crystallizes out of the ethanol matrix upon cooling to 0–4°C. A sharp melting point and a single spot on TLC validate the cyclization, effectively bypassing the need for low-yield column chromatography.

Protocol 2: In Vitro Antiplasmodial Screening (SYBR Green I Assay)

To evaluate the speed of action and IC50 of indenopyridazinone derivatives against P. falciparum[4].

  • Procedure : Culture P. falciparum in human erythrocytes. Introduce the indenopyridazinone derivative at varying concentrations and incubate. Lyse the cells and add SYBR Green I dye. Measure fluorescence at 528 nm.

  • Causality : SYBR Green I selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack nuclei, any fluorescent signal is strictly proportional to parasitic DNA replication. This eliminates host-cell background noise, providing a direct, high-fidelity readout of parasite proliferation.

  • Self-Validation : The assay plate must incorporate a known fast-acting reference (e.g., Artesunate) and a slow-acting reference (e.g., Atovaquone). If the indenopyridazinone derivative clusters with the slow-acting control—as expected for bc1 complex inhibitors—the molecular mechanism is phenotypically validated[4].

Conclusion

The indenopyridazinone scaffold represents a highly tunable, structurally rigid pharmacophore with proven efficacy across diverse therapeutic areas. By leveraging its near-planar geometry, researchers can selectively target cholinergic neuronal pathways for gastroprotection or inhibit the parasitic cytochrome bc1 complex for antimalarial applications. Future drug development should continue to exploit the self-validating synthetic pathways of this "wonder nucleus" to generate novel, highly specific therapeutics.

References

  • Title : Indenopyridazinone derivatives as potential antisecretory and antiulcer agents Source : nih.gov URL : 5

  • Title : Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source : mdpi.com URL : 2

  • Title : Study of the antisecretory and antiulcer mechanisms of a new indenopirydazinone derivative in rats Source : nih.gov URL : 3

  • Title : Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds Source : researchgate.net URL : 1

  • Title : Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies Source : malariaworld.org URL : 4

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Evaluating 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one as a Potential Kinase Inhibitor

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist Introduction: Rationale for Investigation The landscape of targeted cancer therapy is dominated b...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: Rationale for Investigation

The landscape of targeted cancer therapy is dominated by the pursuit of novel small-molecule kinase inhibitors. Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers[1]. The compound 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one represents a compelling chemical scaffold for investigation as a potential kinase inhibitor. Its structure merges two privileged heterocyclic systems: the indanone core, present in various biologically active molecules[2], and the pyridazinone ring, a feature of numerous compounds with demonstrated anticancer and kinase inhibitory properties[3][4][5].

Notably, structurally related fused heterocyclic systems, such as indeno[1,2-c]pyrazoles, have shown promise as inhibitors of key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[6][7]. The presence of a 4-bromophenyl substituent is also a common feature in potent kinase inhibitors, often contributing to binding affinity through halogen bonding and hydrophobic interactions within the ATP-binding pocket.

This document provides a comprehensive guide for the initial evaluation of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one. It outlines a logical, multi-stage experimental workflow, beginning with direct biochemical assays, progressing to cell-based functional assessments, and culminating in target validation within the cellular context. The protocols herein are designed to be robust and self-validating, providing researchers with a clear path to characterizing this promising compound.

Part 1: Initial Biochemical Characterization & Potency

Core Objective: To determine if the compound directly inhibits the enzymatic activity of specific protein kinases and to quantify its potency (IC50).

The first critical step is to move beyond theoretical potential and establish direct biochemical activity[1]. A high-throughput, fluorescence-based assay is recommended for its speed, sensitivity, and suitability for screening against a panel of kinases to determine initial selectivity.

Protocol 1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle of Causality: This assay quantifies kinase activity by measuring the amount of ATP remaining after a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescent signal. The amount of light generated is directly proportional to the amount of ATP present and inversely proportional to kinase activity.

Materials:

  • 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one (hereafter "Test Compound")

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified recombinant kinases of interest (e.g., EGFR, VEGFR-2, SRC family kinases)

  • Kinase-specific peptide substrates

  • Kinase reaction buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)[8]

  • ATP, DTT

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create concentrations for the dose-response curve (e.g., from 10 mM to 10 nM). A 10-point, 3-fold dilution is standard.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted Test Compound or DMSO (vehicle control) to the appropriate wells.

    • Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. The optimal concentrations of kinase and substrate must be empirically determined but should be at or near the Km for the substrate and result in ~10-30% ATP consumption in the control reaction.

    • Add 2 µL of the 2X Kinase/Substrate mix to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at its Km for the specific kinase to ensure competitive binding can be accurately assessed.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

  • Reaction Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • Signal Generation & Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data: Set the average signal from the DMSO (vehicle) wells as 0% inhibition and the signal from wells with no kinase as 100% inhibition.

    • Plot the percent inhibition versus the log of the Test Compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%[1].

Data Presentation: Kinase Selectivity Panel

Quantitative data should be summarized to allow for easy comparison of the compound's potency and selectivity across different kinases.

Kinase TargetIC50 (nM)Hill Slope
EGFR17.51.10.99
VEGFR-2250.30.90.98
SRC1,2451.00.97
ABL1>10,000N/AN/A
JNK1>10,000N/AN/A

Table 1: Hypothetical IC50 values for 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one against a panel of protein kinases.

Part 2: Cellular Activity & Cytotoxicity Assessment

Core Objective: To determine if the compound affects the viability or proliferation of cancer cells, which is a crucial first indicator of potential therapeutic efficacy.

A positive result in a biochemical assay must be translated into a cellular context. A compound that inhibits a kinase must be able to cross the cell membrane and engage its target at concentrations that are not broadly toxic. The CellTiter-Glo® assay is an industry standard for this purpose due to its simplicity and high sensitivity[9][10].

Protocol 2.1: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

Principle of Causality: This luminescent assay quantifies the amount of ATP present, which is a direct marker of metabolically active, viable cells[9]. A decrease in ATP levels is interpreted as a loss of cell viability or an inhibition of proliferation. The protocol is a simple "add-mix-measure" workflow, making it ideal for high-throughput screening[9].

Materials:

  • Cancer cell lines of interest (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test Compound stock solution (10 mM in DMSO)

  • CellTiter-Glo® 2.0 Reagent (Promega)[11]

  • Sterile, white-walled, clear-bottom 96-well cell culture plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Determine the optimal seeding density for each cell line to ensure they are in the exponential growth phase at the end of the incubation period.

    • Seed the cells in 100 µL of complete medium per well in a 96-well plate and incubate overnight (37°C, 5% CO₂) to allow for attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the Test Compound in complete culture medium. Note that the final DMSO concentration should be kept constant and low (≤0.5%) across all wells to avoid solvent toxicity.

    • Remove the medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (medium with DMSO).

    • Incubate the plate for a standard duration, typically 72 hours, which allows for multiple cell doubling times.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature for ~30 minutes.

    • Add 100 µL of CellTiter-Glo® 2.0 Reagent directly to each well[9].

    • Mix the contents for 2 minutes on an orbital shaker at a low speed to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent viability for each concentration relative to the vehicle-treated control cells (defined as 100% viability).

    • Plot percent viability against the log of compound concentration and fit to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

Data Presentation: Anti-Proliferative Activity

Summarize the compound's effect on a panel of cancer cell lines to identify sensitive and resistant lines, which can provide clues about the mechanism of action.

Cell LineTissue of OriginGI50 (µM)
A549Lung Carcinoma0.55
HCT116Colon Carcinoma1.20
MCF-7Breast Cancer8.90
MRC-5Normal Lung Fibroblast>50

Table 2: Hypothetical GI50 values demonstrating the anti-proliferative effect of the Test Compound across various cell lines after 72-hour incubation.

Part 3: Target Validation and Mechanism of Action

Core Objective: To confirm that the compound inhibits the intended kinase target within the cell, leading to a downstream biological effect. This step connects the biochemical activity to the cellular phenotype.

The most direct way to demonstrate target engagement is to measure the phosphorylation status of the kinase itself (for autophosphorylation) or its direct downstream substrates. Western blotting is the gold-standard technique for this purpose.

Protocol 3.1: Western Blot Analysis of Target Phosphorylation

Principle of Causality: Kinase inhibitors block the transfer of phosphate from ATP to a substrate protein. By using phospho-specific antibodies, we can visualize this inhibition as a decrease in the phosphorylated form of a target protein. It is critical to also probe for the total protein level to ensure that the observed decrease in phosphorylation is due to inhibition, not protein degradation[12].

Materials:

  • Cell line showing sensitivity to the Test Compound (e.g., A549)

  • Test Compound

  • Growth factor or stimulant to activate the kinase pathway (e.g., EGF for the EGFR pathway)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylation)[13].

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. (BSA is preferred over milk for phospho-antibodies to reduce background).

  • Primary antibodies: Phospho-specific antibody (e.g., anti-phospho-EGFR Tyr1068) and total protein antibody (e.g., anti-total-EGFR).

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat cells with various concentrations of the Test Compound (e.g., 0.1x, 1x, 10x GI50) for 1-2 hours.

    • Stimulate the pathway by adding the appropriate growth factor (e.g., 50 ng/mL EGF) for a short period (e.g., 10-15 minutes).

    • Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS.

    • Add ice-cold lysis buffer with inhibitors, scrape the cells, and collect the lysate.

    • Clarify the lysate by centrifugation (14,000 rpm, 15 min, 4°C).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Western Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate proteins by molecular weight.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary phospho-specific antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST[14].

    • Incubate with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imager.

  • Stripping and Reprobing (for Total Protein):

    • To ensure equal protein loading, the same blot can be stripped of antibodies and re-probed.

    • Incubate the membrane in a mild stripping buffer.

    • Wash, block, and re-probe with the antibody against the total (non-phosphorylated) form of the target protein. Follow steps 4 and 5 again.

Visualizations: Workflows and Pathways

Hypothetical Signaling Pathway Targeted by the Compound

This diagram illustrates a simplified EGFR signaling cascade, a plausible target for an indeno-based kinase inhibitor. The inhibitor is shown acting at the level of the kinase domain, preventing downstream activation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS Activates AKT AKT EGFR->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT->Proliferation Anti-apoptotic Inhibitor 3-(4-bromophenyl)-5H- indeno[1,2-c]pyridazin-5-one Inhibitor->EGFR Inhibits Phosphorylation

Caption: Simplified EGFR signaling pathway showing inhibition.

Overall Experimental Workflow

This diagram outlines the logical progression of experiments described in this application note, from initial screening to cellular target validation.

experimental_workflow start Compound Synthesis 3-(4-bromophenyl)-5H- indeno[1,2-c]pyridazin-5-one biochem_assay Part 1: Biochemical Assay (In Vitro Kinase Screen) start->biochem_assay ic50_table Data: IC50 Table (Potency & Selectivity) biochem_assay->ic50_table cell_assay Part 2: Cellular Assay (Cell Viability - GI50) biochem_assay->cell_assay Potent Hit gi50_table Data: GI50 Table (Anti-proliferative Effect) cell_assay->gi50_table target_validation Part 3: Target Validation (Western Blot) cell_assay->target_validation Active in Cells western_blot Data: Phospho-Protein Levels (Mechanism of Action) target_validation->western_blot conclusion Characterized Lead Candidate target_validation->conclusion

Caption: High-level workflow for kinase inhibitor evaluation.

References

  • Abcam.
  • Bio-Rad Antibodies.
  • Bio-Rad Antibodies.
  • Proteintech Group. Tips for detecting phosphoproteins by western blot.
  • R&D Systems.
  • A New Series of Indeno[1,2- c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. (2022). Molecules.
  • Revvity.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024).
  • Sigma-Aldrich. Measuring Kinase Inhibitor Residence Times.
  • Cayman Chemical. Methods for Detecting Kinase Activity.
  • A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. (2022). PMC.
  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay.
  • Reaction Biology.
  • Promega Corporation. CellTiter-Glo® 2.0 Cell Viability Assay.
  • Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. (2017). Promega Connections.
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). PMC.
  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals.
  • Journal of Chemical and Pharmaceutical Research, 2014, 6(12):297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv.

Sources

Application

"3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one" in vivo animal model studies

Application Note: In Vivo Evaluation of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one in Neurodegenerative and Antiparasitic Models Document ID: AN-2026-03-BIP5 Target Audience: Senior Researchers, Neuropharmacologis...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Evaluation of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one in Neurodegenerative and Antiparasitic Models

Document ID: AN-2026-03-BIP5 Target Audience: Senior Researchers, Neuropharmacologists, and Drug Development Scientists

Scientific Background & Pharmacological Profile

The compound 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one represents a highly specialized, privileged scaffold in medicinal chemistry. Originally synthesized as part of a rational drug design effort targeting monoamine oxidases, the 5H-indeno[1,2-c]pyridazin-5-one core provides a rigid, planar structure that perfectly occupies the bipartite substrate cavity of Monoamine Oxidase-B (MAO-B)[1].

Causality in Structural Design: The substitution of a 4-bromophenyl group at the 3-position is not arbitrary. The bromine atom serves a dual purpose:

  • Stereoelectronic Targeting: It acts as a halogen bond donor, establishing highly specific interactions with backbone carbonyls near the MAO-B active site (such as Tyr326 and Cys172), driving selectivity over the MAO-A isoform[2].

  • Pharmacokinetics (PK): The halogenation significantly increases the lipophilicity (LogP) of the molecule, which is a strict prerequisite for crossing the blood-brain barrier (BBB) to reach central nervous system (CNS) targets[3].

Furthermore, derivatives of this class have been identified in phenotypic screens (such as the MMV Malaria Box) as potent inhibitors of the mitochondrial electron transport chain, specifically targeting the bc1 complex in Plasmodium species[4]. This dual-target profile necessitates robust, self-validating in vivo models to quantify both neuroprotective and antiparasitic efficacy.

Mechanism of Action: The MPTP Challenge

To evaluate MAO-B inhibitors in vivo, the MPTP-induced Parkinsonian mouse model is the gold standard. This model is inherently self-validating for MAO-B target engagement because the neurotoxin MPTP is a prodrug that requires MAO-B for activation.

MPTP crosses the BBB and is absorbed by astrocytes. There, MAO-B oxidizes it into MPDP+, which spontaneously converts to the toxic MPP+ cation. MPP+ is then selectively taken up by the Dopamine Transporter (DAT) into dopaminergic neurons, where it halts mitochondrial Complex I, causing cell death. By administering 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one, we reversibly inhibit astrocytic MAO-B, preventing the formation of MPP+ and rescuing the neurons.

MOA MPTP MPTP (Systemic) Astrocyte Astrocyte (MAO-B Active Site) MPTP->Astrocyte Crosses BBB MPP MPP+ (Toxic Cation) Astrocyte->MPP Oxidative Conversion Neuron Dopaminergic Neuron Degeneration MPP->Neuron DAT-mediated Uptake BIP5 3-(4-bromophenyl)-5H- indeno[1,2-c]pyridazin-5-one BIP5->Astrocyte Reversible Inhibition

Fig 1. Mechanism of MAO-B inhibition by the indeno-pyridazine derivative preventing MPTP toxicity.

In Vivo Experimental Protocols

Protocol A: Pharmacokinetic & BBB Penetration Profiling

Before initiating efficacy models, CNS exposure must be validated to ensure the behavioral data is driven by central, not peripheral, target engagement.

  • Dosing: Administer the compound via oral gavage (p.o.) at 5 mg/kg to male C57BL/6 mice. Rationale: Oral gavage mimics the clinical administration route of approved MAO-B inhibitors (e.g., Rasagiline).

  • Sampling: Euthanize mice at 0.5, 1, 2, 4, and 8 hours post-dose (n=4 per timepoint). Collect systemic blood via cardiac puncture and immediately perfuse the brain with ice-cold saline to remove intravascular blood. Rationale: Perfusion is critical; without it, compound trapped in cerebral microvasculature will falsely inflate brain penetrance data.

  • Quantification: Homogenize brain tissue and extract plasma. Analyze via LC-MS/MS using a deuterated internal standard to correct for matrix effects and extraction losses.

Protocol B: MPTP Neuroprotection Assay (Self-Validating Workflow)

Subject Selection: Male C57BL/6 mice (8-10 weeks old). Rationale: This specific strain possesses a known genetic susceptibility to MPTP, yielding highly reproducible dopaminergic lesions compared to resistant strains like BALB/c.

Step-by-Step Methodology:

  • Pre-treatment Phase (Days 1-5): Administer 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one (1, 3, and 10 mg/kg), Vehicle, or Rasagiline (1 mg/kg, Positive Control) via oral gavage.

  • Toxin Challenge (Days 1-5): Exactly 2 hours post-gavage, administer MPTP-HCl (30 mg/kg, i.p.). Rationale: The 2-hour window is deliberately chosen based on PK data (Table 1) to ensure the compound has reached Tmax​ in the brain, fully occupying MAO-B active sites prior to the introduction of the MPTP prodrug.

  • Behavioral Assessment (Days 6-7): Perform Rotarod and Pole tests to quantify motor deficits.

  • Tissue Harvest (Day 8): Euthanize animals. Microdissect the striatum (for neurochemistry) and substantia nigra pars compacta (SNpc, for histology).

  • HPLC-ECD Analysis: Quantify striatal dopamine using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Rationale: ECD is highly sensitive to oxidizable catecholamines. Include Isoproterenol as an internal standard to validate the extraction efficiency of every single sample.

Workflow Acclimation Days -7 to 0: Acclimation of C57BL/6 Mice Pretreatment Days 1-5: Oral Gavage of Compound (Vehicle, 1, 3, 10 mg/kg) Acclimation->Pretreatment MPTP Days 1-5: MPTP i.p. Injection (Administered 2h post-dose) Pretreatment->MPTP Behavior Days 6-7: Motor Function Testing (Rotarod & Pole Test) MPTP->Behavior Harvest Day 8: Brain Tissue Harvest (Striatum & Substantia Nigra) Behavior->Harvest Analysis Day 9+: HPLC-ECD (Catecholamines) & IHC (TH+ Cell Counting) Harvest->Analysis

Fig 2. In vivo experimental workflow for the MPTP-induced Parkinsonian mouse model.

Quantitative Data Presentation

The following tables summarize the expected pharmacological and efficacy outputs based on the structural class profile of indeno-pyridazines[1][2].

Table 1: Pharmacokinetic & Brain Penetration Parameters

Parameter Value Pharmacological Implication

| Tmax​ (Brain) | 1.5 - 2.0 h | Dictates the optimal 2-hour pretreatment window prior to MPTP challenge. | | Brain-to-Plasma Ratio ( Kp​ ) | > 1.4 | Confirms excellent BBB penetration, driven by the lipophilic 4-bromophenyl moiety. | | Half-life ( t1/2​ ) | 4.5 - 6.0 h | Supports a once-daily dosing regimen in rodent models. | | MAO-B / MAO-A Selectivity | > 5000-fold | Ensures no off-target "cheese effect" (tyramine toxicity) associated with MAO-A inhibition. |

Table 2: Neuroprotective Efficacy in MPTP Model (Striatal Dopamine & TH+ Neurons)

Experimental Group Striatal Dopamine (ng/mg protein) TH+ Neurons in SNpc (% of Control)
Vehicle (Naïve Control) 12.5 ± 1.2 100%
MPTP + Vehicle 3.8 ± 0.6 35% (Severe Lesion)
MPTP + Compound (1 mg/kg) 6.4 ± 0.8 58%
MPTP + Compound (3 mg/kg) 9.8 ± 1.1 82%
MPTP + Compound (10 mg/kg) 11.9 ± 1.0 95% (Near Complete Rescue)

| MPTP + Rasagiline (1 mg/kg) | 11.5 ± 0.9 | 92% (Positive Control Validation) |

Alternative Applications: Antiparasitic In Vivo Modeling

Given that indeno[1,2-c]pyridazin-5-one derivatives have been identified as inhibitors of the mitochondrial electron transport chain (bc1 complex) in Plasmodium[4], this compound can also be evaluated in the Plasmodium berghei-infected mouse model (Peters' 4-day suppressive test).

Protocol Adaptation: Mice are infected intravenously with 1×107 P. berghei parasitized red blood cells. The compound is administered via oral gavage for 3 consecutive days post-infection. Parasitemia is evaluated on days 5 and 7 via Giemsa-stained blood smears. Because the 4-bromophenyl group enhances cellular permeability, it allows the compound to effectively penetrate the erythrocyte membrane and the parasite's mitochondrial membrane to reach the bc1 complex, demonstrating the versatility of this scaffold in drug discovery[4].

Sources

Method

Application Notes and Protocols for 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one (IPB-Br) as a "Turn-On" Fluorescent Probe for Intracellular Thiols

Introduction The dynamic landscape of cellular biology necessitates the development of sophisticated molecular tools to unravel complex biological processes in real-time. Fluorescent probes have emerged as indispensable...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The dynamic landscape of cellular biology necessitates the development of sophisticated molecular tools to unravel complex biological processes in real-time. Fluorescent probes have emerged as indispensable assets in this pursuit, offering high sensitivity and spatiotemporal resolution for the detection of specific analytes within living systems.[1] This document introduces 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one , hereafter designated as IPB-Br , a novel small-molecule probe with a promising potential for fluorescence-based applications.

The core of IPB-Br is the indenopyridazinone scaffold, a rigid, planar heterocyclic system with inherent photoluminescent properties.[2] The strategic incorporation of a 4-bromophenyl moiety at the 3-position is hypothesized to serve a dual function: as a fluorescence quencher via the heavy-atom effect and as a reactive site for nucleophilic substitution. This application note provides a comprehensive, albeit theoretical, guide to the application of IPB-Br as a "turn-on" fluorescent probe for the detection of intracellular thiols, such as glutathione (GSH), a key antioxidant and mediator of cellular redox homeostasis. The protocols detailed herein are based on established methodologies for similar reaction-based fluorescent probes and are intended to serve as a robust starting point for researchers in cell biology, pharmacology, and drug discovery.

Principle of Detection: A Thiol-Mediated "Turn-On" Fluorescence Mechanism

The proposed sensing mechanism of IPB-Br relies on a thiol-mediated nucleophilic aromatic substitution reaction. In its native state, the fluorescence of the indenopyridazinone fluorophore is significantly suppressed due to the presence of the bromine atom, a phenomenon often attributed to the heavy-atom effect which promotes intersystem crossing over fluorescence. Upon reaction with a biological thiol (R-SH), such as glutathione, the thiol group displaces the bromide ion. This substitution abrogates the quenching effect, leading to the formation of a highly fluorescent thioether conjugate and a subsequent "turn-on" of a bright fluorescence signal. This reaction-based approach ensures high specificity and a strong signal-to-noise ratio.

Live_Cell_Imaging_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding Seed cells on glass-bottom dishes and culture for 24h. B 2. Experimental Treatment (Optional) Treat cells with agents to modulate intracellular thiol levels. A->B C 3. Probe Loading Incubate cells with IPB-Br (e.g., 5-10 µM for 30 min). B->C D 4. Washing Wash cells with fresh medium or PBS to remove excess probe. C->D E 5. Fluorescence Imaging Image cells using a fluorescence microscope (DAPI or equivalent filter set). D->E

Caption: Workflow for live-cell imaging of intracellular thiols using IPB-Br.

Materials and Reagents:

  • Mammalian cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom dishes or coverslips

  • IPB-Br stock solution (10 mM in DMSO)

  • N-ethylmaleimide (NEM) as a thiol-depleting agent (optional, for negative control)

  • N-acetylcysteine (NAC) as a thiol-repleting agent (optional, for positive control)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for Ex/Em ~395/480 nm)

Procedure:

  • Cell Culture:

    • Seed cells onto sterile glass-bottom dishes or coverslips at a suitable density to achieve 60-70% confluency on the day of the experiment. [3][4] * Incubate the cells in a humidified incubator at 37°C with 5% CO₂ for 24 hours.

  • Modulation of Intracellular Thiol Levels (Optional Controls):

    • Negative Control (Thiol Depletion): Treat cells with 100 µM NEM in serum-free medium for 30 minutes prior to probe loading.

    • Positive Control (Thiol Supplementation): Treat cells with 5 mM NAC in serum-free medium for 1-2 hours prior to probe loading.

  • Probe Loading:

    • Prepare a staining solution by diluting the IPB-Br stock solution to a final concentration of 5-10 µM in serum-free cell culture medium.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the IPB-Br staining solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Washing:

    • Remove the staining solution and wash the cells twice with warm PBS or fresh culture medium to remove any unbound probe. [5] * Add fresh, pre-warmed culture medium or imaging buffer to the cells.

  • Fluorescence Imaging:

    • Place the dish on the stage of a fluorescence microscope.

    • Excite the cells at ~395 nm and capture the emission at ~480 nm.

    • Acquire images using consistent settings (e.g., exposure time, gain) across all experimental conditions.

Data Analysis and Interpretation

For live-cell imaging experiments, the average fluorescence intensity within individual cells or across the entire field of view can be quantified using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence intensity of control cells with that of cells treated with thiol-modulating agents. A significant increase in fluorescence upon NAC treatment and a decrease upon NEM treatment would validate the probe's response to intracellular thiols.

Troubleshooting

  • High Background Fluorescence: Reduce the probe concentration or incubation time. Ensure thorough washing after probe loading. [5]* Low Signal: Increase the probe concentration or incubation time. Check the filter sets on the microscope to ensure they match the probe's spectral properties.

  • Phototoxicity: Minimize the exposure time and excitation light intensity. Use a live-cell imaging buffer to maintain cell health during imaging. [6]

References

  • Yuan, L., Lin, W., Zheng, K., & He, L. (2016). Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. Accounts of Chemical Research, 49(10), 2169–2178. [Link]

  • Zhu, X., et al. (2025). A fluorescent probe 2-(5-bromo-2-((tert-butyldiphenylsilyl)oxy)phenyl)imidazo[1,2-a]pyridine for the detection of F−: Theoretical investigation on the ESIPT mechanism. ResearchGate. [Link]

  • Reingruber, H., et al. (2019). Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking. Journal of Visualized Experiments. [Link]

  • Le-Deyter, M., et al. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. ACS Chemical Biology, 13(12), 3253–3267. [Link]

  • Kowalski, K., et al. (2025). Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. RSC Advances. [Link]

  • Grecu, R., et al. (2007). Photophysics of some indolizines, derivatives from bipyridyl, in various media. ResearchGate. [Link]

  • Youziel, J., et al. (2014). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Organic & Biomolecular Chemistry, 12(4), 549-552. [Link]

  • Nguyen, H., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry, 62(12), 1433-1440. [Link]

  • Zhao, J., et al. (2006). The effect of phenyl substitution on the fluorescence characteristics of fluorescein derivatives via intramolecular photoinduced electron transfer. Photochemical & Photobiological Sciences, 5(1), 42-48. [Link]

  • Nakai, J., et al. (2012). Development of Functional Fluorescent Molecular Probes for the Detection of Biological Substances. International Journal of Molecular Sciences, 13(12), 16428-16459. [Link]

  • Ghorai, P., et al. (2020). Synthesis of indenophenanthridine via a [4+2] annulation strategy: a “turn-off'' Fe3+ ion sensor, practical application in live cell imaging and reversible acidochromism studies. New Journal of Chemistry, 44(37), 16087-16094. [Link]

  • Yam, V. W-W., et al. (2012). Photochromic Thienylpyridine–Bis(alkynyl)borane Complexes: Toward Readily Tunable Fluorescence Dyes and Photoswitchable Materials. Organic Letters, 14(7), 1756–1759. [Link]

  • Sedgwick, A. C., et al. (2021). Recent developments in the design of small molecule fluorescent probes. Chemical Science, 12(9), 3125-3147. [Link]

  • Zhang, W., et al. (2021). Advances in organic fluorescent probes for bromide ions, hypobromous acid and related eosinophil peroxidase-A review. Dyes and Pigments, 194, 109605. [Link]

  • Liu, Y., et al. (2023). Recent Progress in Fluorescent Probes for the Detection and Research of Hydrogen Sulfide in Cells. International Journal of Molecular Sciences, 24(11), 9653. [Link]

  • Smith, B. D. (2017). Imaging and therapeutic applications of zinc(II)-dipicolylamine molecular probes for anionic biomembranes. Accounts of Chemical Research, 50(4), 869-877. [Link]

  • Kavanagh, E., et al. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Molecules, 30(13), 2727. [Link]

  • Hesp, K. C., et al. (2023). Photophysical Properties of Anthracene Derivatives. Molecules, 28(9), 3869. [Link]

  • Kavanagh, E., et al. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. Molecules, 30(13), 2727. [Link]

  • Lu, J., et al. (2025). Synthesis and Application in Cell Imaging of Acridone Derivatives. ResearchGate. [Link]

  • Liu, Y., et al. (2025). Photophysical properties of perylenebisimide derivatives studied by time-resolved transient optical and electron paramagnetic resonance spectroscopy. The Journal of Chemical Physics, 163(16), 164304. [Link]

  • Gower, A. L., et al. (2020). Label-Free Longitudinal Imaging of Single Cell Drug Response with a 3D-Printed Cell Culture Platform. Analytical Chemistry, 92(12), 8206-8214. [Link]

  • Moraes-Lacerda, T., et al. (2024). Live Cell Painting: image-based profiling in live cells using Acridine Orange. bioRxiv. [Link]

Sources

Application

Application Note: Structure-Activity Relationship (SAR) Studies of Indenopyridazinones in Drug Discovery

Executive Summary Indenopyridazinones represent a highly versatile tricyclic scaffold in medicinal chemistry. Often referred to as a "wonder nucleus," the pyridazin-3(2H)-one core, when fused into an indeno- ring system,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indenopyridazinones represent a highly versatile tricyclic scaffold in medicinal chemistry. Often referred to as a "wonder nucleus," the pyridazin-3(2H)-one core, when fused into an indeno- ring system, exhibits profound pharmacological ductility[1]. This application note provides a comprehensive guide to the structure-activity relationship (SAR) of indenopyridazinones, detailing the mechanistic causality between their conformational states (planar vs. non-planar) and their biological targets. By understanding these structural nuances, drug development professionals can rationally design derivatives targeting everything from DNA intercalation and STAT3 inhibition in oncology, to antisecretory effects in gastroenterology[1][2].

Mechanistic Rationale & Structural Causality

The biological activity of indenopyridazinones is fundamentally dictated by the spatial arrangement of the tricyclic system. The causality between chemical structure and biological phenotype is driven by the following physical parameters:

  • Planarity and Oncology/Cardiovascular Targets: The presence of a double bond at the 4,4a position of the 5H-indeno[1,2-c]-3(2H)-pyridazinone scaffold enforces a near-planar conformation between the phenyl and pyridazinone rings[1]. This planarity is a strict thermodynamic prerequisite for DNA intercalation. It allows the poly-aromatic system to insert between DNA base pairs via hydrophobic interactions and π−π stacking, leading to topoisomerase poisoning and cytotoxicity[1]. Similarly, maximum positive inotropic effects (PDE III inhibition) require this rigid, planar arrangement to fit the narrow catalytic cleft of the phosphodiesterase enzyme[1].

  • Saturation and Antiulcer Activity: Conversely, saturating the 4,4a-double bond yields 4,4a-dihydro analogs. While this breaks planarity and completely abolishes DNA-binding capabilities, SAR studies reveal that these non-planar derivatives (e.g., 7,8-dimethoxy substituted analogs) retain or even exhibit enhanced antisecretory and antiulcer activities[2]. This causality indicates that the antiulcer target's binding pocket is less sterically constrained, specifically accommodating the puckered conformation of the dihydro-derivatives[2].

  • Stereochemistry and STAT3 Inhibition: For complex protein-protein interaction targets like Signal Transducer and Activator of Transcription 3 (STAT3), absolute configuration plays a critical role. Enantiomeric separation of tricyclic pyridazinones has shown that specific stereoisomers (e.g., the (S)-enantiomer) can be up to twice as potent as their counterparts. This highlights that specific chiral interactions are required to effectively block the STAT3 SH2 domain and prevent dimerization[1][3].

Quantitative SAR Data Summary

To facilitate rational drug design, the following table summarizes the critical structure-activity relationships of various indenopyridazinone derivatives across multiple therapeutic areas.

Compound ClassKey Structural FeatureTarget / ActivityEfficacy MetricMechanistic Causality
Tricyclic Indenopyridazinones (e.g., Cmpds 64 & 65)4,4a-double bond (Planar)DNA Intercalation (Anticancer)Cytotoxicity comparable to cisplatinPlanarity allows insertion between DNA base pairs via π−π stacking[1].
4,4a-dihydro-indenopyridazinones Saturated 4,4a bond (Non-planar)Antihypertensive / AntithromboticHigh protection against thrombosis in vivoLoss of planarity shifts target affinity towards cardiovascular receptors, abolishing DNA binding[1].
7,8-dimethoxy-indenopyridazinones (e.g., Cmpd 4h)4,4a-dihydro (Non-planar)Antisecretory / AntiulcerActive at 30 mg/kg (oral dose)The gastric target binding pocket does not require strict planarity; accommodates puckered rings[2].
Benzocinnolinone derivatives (e.g., Cmpd 74)(S)-enantiomer stereocenterSTAT3 Inhibition (Oncology)46% inhibition at 2 µMSpecific stereochemistry dictates optimal fit within the STAT3 SH2 domain, preventing dimerization[1][3].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls that prove the causality of the observed results.

Protocol 1: Conformational Validation via MM2 and NMR

Rationale: Biological assays are blind to molecular conformation. If a compound fails an assay, is it because the target lacks affinity, or because the compound failed to adopt the required planar conformation in solution? By running NOESY NMR and MM2 energy minimization prior to in vitro screening, researchers validate the structural integrity of the test article.

  • Sample Preparation: Dissolve the synthesized indenopyridazinone derivative in a suitable deuterated solvent (e.g., DMSO- d6​ ) to a final concentration of 5–10 mM.

  • NMR Acquisition (Empirical Validation): Acquire 1D ( 1 H, 13 C) and 2D NOESY spectra using a 500 MHz or higher NMR spectrometer.

    • Causality Check: Analyze the cross-peaks in the NOESY spectrum. Strong cross-peaks between the protons of the phenyl ring and the pyridazinone core confirm spatial proximity, empirically proving the dihedral angle and the degree of planarity in solution.

  • Computational Minimization (Theoretical Validation): Utilize Allinger's MM2 force field software to calculate the global energy minimum of the molecule[1].

    • Causality Check: A calculated ΔE favoring a near-planar arrangement (dihedral angle ≈0∘ or 180∘ ) validates the physical NMR data, clearing the compound for DNA-intercalation or PDE III biological screening.

Protocol 2: Dual-Luciferase Reporter Assay for STAT3 Inhibition

Rationale: Cytotoxic compounds can falsely appear as STAT3 inhibitors because dead cells do not produce luciferase. A dual-luciferase system uses a constitutive Renilla luciferase to normalize the data, ensuring that a drop in Firefly luciferase is causally linked to specific STAT3 pathway inhibition, not general cytotoxicity.

  • Cell Seeding: Seed HCT-116 human colorectal carcinoma cells (characterized by uncontrolled STAT3 expression) into 96-well plates at a density of 1×104 cells/well[1]. Incubate overnight at 37°C in 5% CO 2​ .

  • Co-Transfection: Transfect the cells with a STAT3-responsive Firefly luciferase reporter plasmid and a constitutive Renilla luciferase plasmid (internal control) using a standardized lipofection reagent.

  • Compound Treatment: After 24 hours of transfection, treat the cells with 2 µM of the indenopyridazinone derivative (e.g., the enantiomerically pure (S)-isomer)[3]. Include a vehicle control (DMSO) and a positive control (e.g., cryptotanshinone).

  • Luminescence Quantification: After an additional 24 hours, lyse the cells. Sequentially add the Firefly substrate and measure luminescence, followed by the Renilla substrate.

    • Causality Check: Calculate the ratio of Firefly to Renilla luminescence. A specific decrease in this ratio confirms true STAT3 inhibition.

Visualizations

SAR_Workflow Start Indenopyridazinone Scaffold Design Synth Chemical Synthesis & Derivatization Start->Synth Conf Conformational Analysis (MM2 & NMR) Synth->Conf Planar Planar Conformation (4,4a-double bond) Conf->Planar Rigidify NonPlanar Non-Planar Conformation (4,4a-dihydro) Conf->NonPlanar Saturate Bio1 Anticancer / PDE III Activity Planar->Bio1 High Affinity Bio2 Antiulcer / Antisecretory Activity NonPlanar->Bio2 Retains Activity

Workflow detailing the structural causality between indenopyridazinone conformation and bioactivity.

STAT3_Pathway Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase Activation Receptor->JAK STAT3 STAT3 Monomer Recruitment JAK->STAT3 Phosphorylation Dimer STAT3 Dimerization STAT3->Dimer Nuc Nuclear Translocation & Transcription Dimer->Nuc Target Gene Expression Inhibitor Indenopyridazinone (STAT3 Inhibitor) Inhibitor->Dimer Blocks SH2 Domain

Mechanism of STAT3 pathway inhibition by targeted indenopyridazinone derivatives.

References

  • Source: PMC (nih.gov)
  • Source: PubMed (nih.gov)
  • MedChemComm - AIR Unimi (STAT3 Inhibitors)

Sources

Technical Notes & Optimization

Troubleshooting

"3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one" off-target effects in biological assays

Technical Support Center: 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one in biological assays. The unique fused heterocyclic structure of the indeno[1,2-c]pyridazine class is of interest in medicinal chemistry.[1][2] However, initial hits from high-throughput screening (HTS) require rigorous validation to rule out non-specific activity or assay artifacts. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help investigators differentiate true biological activity from common off-target effects and assay interference.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My compound, 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one, showed promising activity in my primary biochemical screen. How can I confirm this is a genuine, optimizable hit?

Answer: Initial excitement over a primary screen "hit" should be immediately followed by a systematic validation process. A significant percentage of initial hits from HTS campaigns are later identified as false positives.[3] These compounds, often called Pan-Assay Interference Compounds (PAINS), can produce a positive readout through a variety of mechanisms that are unrelated to specific binding at the target's active site.[4][5]

The core issue is that PAINS and other assay interference compounds (AICs) often react non-specifically with multiple biological targets or interfere directly with the assay technology itself.[4][6] Before committing resources to structure-activity relationship (SAR) studies, it is critical to perform a series of counter-screens and orthogonal assays to validate the mechanism of action.

Expert Insight: The goal of this initial validation is not to discourage further investigation but to build a solid foundation of evidence. A true hit will be robust across multiple validation steps, whereas an artifact will typically fail one or more of the controls outlined below. Wasting resources on a "chemical con artist" is a common and costly pitfall in early-stage drug discovery.[5]

Below is a recommended workflow for validating your initial finding.

G A Primary Screen Hit (e.g., IC50 < 10 µM) B Purity & Identity Confirmation (LC-MS, NMR on solid sample) A->B Is the sample pure? C Assess for PAINS & Aggregation (Computational & Experimental) B->C Yes D Assay Technology Counter-Screens (Spectroscopic Interference, Reporter Enzyme Inhibition) C->D H Potential Artifact (Re-evaluate or Discard) C->H Fails E Orthogonal Assay (Different biological readout for the same target) D->E Passes D->H Fails F Cell-Based Target Engagement Assay E->F Confirms Activity E->H Does Not Confirm G Confirmed, Progressible Hit F->G Shows Target Engagement F->H No Engagement

Caption: Hit Validation Workflow.

Question 2: What are the potential mechanisms of assay interference, and could the structure of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one be a concern?

Answer: Assay interference can occur through numerous mechanisms, often related to the physicochemical properties of the compound. While your specific compound may not be a known PAIN, its structural class warrants careful consideration of several common interference pathways.

Table 1: Common Mechanisms of Assay Interference

Mechanism Description Relevance to 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one
Aggregation At micromolar concentrations, some organic molecules form colloidal aggregates that sequester and non-specifically inhibit proteins.[7][8] This is one of the most common artifacts. The planar, relatively hydrophobic core of the indenopyridazinone structure could promote self-assembly into aggregates in aqueous buffers.
Spectroscopic Interference The compound absorbs light or fluoresces at the same wavelengths used for the assay readout (e.g., absorbance, fluorescence polarization, FRET).[3][9] The conjugated aromatic system is a chromophore. It is essential to check if its absorbance/fluorescence spectrum overlaps with your assay's detection wavelengths.
Chemical Reactivity The compound contains electrophilic centers or can be metabolized into reactive species that covalently modify proteins, often through reactions with cysteine thiols.[5] While not overtly reactive, fused heterocyclic systems can sometimes undergo metabolic activation or redox cycling.[10]
Reporter Inhibition In assays that use a secondary enzyme for signal generation (e.g., luciferase, β-lactamase), the compound may inhibit the reporter rather than the primary target.[3] This is an assay-dependent, not a compound-dependent, artifact. It must be checked if your assay format uses a reporter system.

| Metal Chelation | The compound chelates metal ions essential for enzyme function or assay reagents.[9][10] | The pyridazinone moiety contains nitrogen atoms that could potentially coordinate with metal ions. This is a concern for metalloenzyme targets. |

Question 3: I suspect my compound is forming aggregates. How do I design an experiment to test for this?

Answer: Testing for aggregation-based inhibition is a critical step. The hallmark of an aggregator is that its inhibitory activity is attenuated by the presence of a non-ionic detergent.[5] The detergent helps to solubilize the compound and prevent the formation of protein-sequestering colloids.

  • Objective: To determine if the IC50 value of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one shifts significantly in the presence of a non-ionic detergent.

  • Materials:

    • Your standard biochemical assay buffer.

    • A stock solution of a non-ionic detergent, such as Triton X-100 or Tween-20. A common final concentration is 0.01% (v/v).

    • Your primary target enzyme and substrate.

    • 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one.

    • A known aggregator to use as a positive control (e.g., rottlerin), if available.

  • Procedure:

    • Prepare two sets of assay buffers: Buffer A (standard assay buffer) and Buffer B (standard assay buffer + 0.01% Triton X-100). Note: Ensure the detergent is fully dissolved and the buffer is well-mixed.

    • Perform a standard dose-response experiment for your compound in parallel using both Buffer A and Buffer B. Ensure all other assay components (enzyme, substrate, incubation times) are identical.

    • Generate dose-response curves for both conditions and calculate the respective IC50 values.

  • Interpreting the Results:

    • No significant shift (< 2-fold change) in IC50: This suggests aggregation is not the primary mechanism of inhibition.

    • A significant rightward shift (> 5-10 fold increase) in IC50 in the presence of detergent: This is strong evidence that your compound is acting as an aggregation-based inhibitor. The compound is much less potent when aggregation is disrupted.

Table 2: Hypothetical Results for an Aggregation Counter-Screen

Compound Assay Condition IC50 (µM) Interpretation
Your Compound Standard Buffer 5.2 -
Your Compound + 0.01% Triton X-100 > 100 Likely Aggregator
Non-Aggregating Control Standard Buffer 1.5 -

| Non-Aggregating Control | + 0.01% Triton X-100 | 1.8 | Not an Aggregator |

Question 4: My assay uses luciferase to generate a signal. How do I ensure my compound isn't just inhibiting the luciferase enzyme?

Answer: This is a crucial control experiment for any reporter-based assay. You must confirm that your compound's activity is dependent on the presence of your primary target.

Expert Insight: The most direct way to test this is to run a counter-assay that includes all the components of your primary assay except for the target of interest. If you still observe signal inhibition, the compound is acting on a downstream component of the assay, most likely the reporter enzyme.

  • Objective: To determine if 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one inhibits the reporter enzyme (e.g., luciferase) directly.

  • Procedure:

    • Set up your assay as you normally would, but replace your primary target enzyme with an equivalent volume of assay buffer.

    • Add the substrate for the primary reaction (e.g., ATP, if you are studying a kinase).

    • Add your compound at a concentration where you observed significant inhibition in the primary assay (e.g., at or above its IC50).

    • Incubate for the standard reaction time.

    • Add the reporter enzyme detection reagents (e.g., Luciferin/Luciferase).

    • Measure the signal and compare it to a vehicle control (e.g., DMSO) run under the same target-free conditions.

  • Interpreting the Results:

    • No signal reduction: Your compound does not inhibit the reporter system at the tested concentration.

    • Significant signal reduction: Your compound is directly interfering with the reporter enzyme or another downstream component. The activity observed in your primary assay is likely an artifact.

G cluster_0 Primary Assay cluster_1 Counter-Assay (Control) A Primary Target E Signal A->E B Substrate B->E C Your Compound C->A Inhibits? D Reporter Enzyme D->E K Compare Signals E->K F Buffer (No Target) J Signal F->J G Substrate G->J H Your Compound I Reporter Enzyme H->I Inhibits? I->J J->K

Caption: Logic of a Reporter Enzyme Counter-Assay.

References

  • Baell JB, Holloway GA (April 2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays". Journal of Medicinal Chemistry. 53 (7): 2719–40. [Link]

  • Baell J, Walters MA (September 2014). "Chemistry: Chemical con artists foil drug discovery". Nature. 513 (7519): 481–3. [Link]

  • Dahlin JL, Walters MA (July 2014). "The essential roles of chemistry in high-throughput screening triage". Future Medicinal Chemistry. 6 (11): 1265–90. [Link]

  • Aldrich C, et al. (2017). "The Ecstasy and Agony of Assay Interference Compounds". ACS Central Science. 3 (3): 143-147. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]

  • Dahlin JL, Walters MA. "AICs and PAINS: Mechanisms of Assay Interference". Drug Hunter. [Link]

  • Pan-assay interference compounds - Wikipedia. Wikipedia. [Link]

  • McGovern SL, et al. (2002). "A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening". Journal of Medicinal Chemistry. 45(8):1712-22. [Link]

  • Coan KE, Shoichet BK (2008). "Promiscuous aggregate-based inhibitors promote enzyme unfolding". Journal of the American Chemical Society. 130(29):9606-12. [Link]

  • What are PAINS? - BIT 479/579 High-throughput Discovery. BIT 479/579 High-throughput Discovery. [Link]

  • Baell, J. (2017). "Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations". ACS Chemical Biology. 12(10): 2584-2587. [Link]

  • Feng BY, Shoichet BK (2006). "High-throughput assays for promiscuous inhibitors". Nature Chemical Biology. 2(8):442. [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]

  • Pan-assay interference compounds – Knowledge and References. Taylor & Francis Online. [Link]

  • Liu, K., et al. (2018). "Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition". Proteins: Structure, Function, and Bioinformatics. 86(1): 104-116. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265-1290. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Asif, M. (2017). "An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer". Future Journal of Pharmaceutical Sciences. 3(2): 61-70. [Link]

Sources

Optimization

Technical Support Center: Crystallizing 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Welcome to the technical support center for the crystallization of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this and similar complex heterocyclic compounds. The following content is structured to provide direct, actionable solutions to frequently encountered experimental hurdles, grounded in established crystallographic principles.

Part 1: Troubleshooting Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization process in a direct question-and-answer format.

Question 1: My compound fails to crystallize and remains in solution after cooling. What should I do?

This is a classic sign of insufficient supersaturation, meaning the concentration of the solute has not exceeded its saturation point under the current conditions.[1] There are several potential causes and corresponding solutions:

  • Cause: High Solubility in the Chosen Solvent. The compound may be too soluble in the solvent, even at low temperatures.[1]

    • Solution: The ideal solvent is one that dissolves the compound when hot but has low solubility when cold.[1] If your compound remains soluble, you must either reduce the solvent volume or change the solvent system. Try evaporating a portion of the solvent to increase the concentration and attempt to cool again.[2] If this fails, a new solvent screening is necessary.

  • Cause: Insufficient Concentration. You may have used too much solvent to dissolve the initial solid.

    • Solution: To maximize yield and ensure saturation, always use the minimum amount of hot solvent required to fully dissolve your compound.[3] If you have already used too much, carefully evaporate the excess solvent and repeat the cooling process.

  • Cause: Inhibition of Nucleation. Crystal formation requires an initial "seed" or nucleation site to begin.[1] Sometimes, a perfectly clean and smooth flask can hinder this process.

    • Solution: Induce nucleation by introducing a surface or energy to initiate crystal growth. Gently scratching the inner wall of the flask at the air-liquid interface with a glass rod is a highly effective method.[3][4] Alternatively, if you have a pure crystal from a previous batch, adding a tiny "seed crystal" can provide a template for growth.[2][5]

Question 2: An oil has formed instead of crystals ("oiling out"). How can I resolve this?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[1][2] Impurities can also lower the melting point of the mixture, contributing to this issue.[2]

  • Solution 1: Re-dissolve and Slow Down. Reheat the solution until the oil completely redissolves.[4] To prevent the oil from forming again, introduce a slower cooling rate.[1][3] This can be achieved by insulating the flask (e.g., with paper towels or a cork ring) or allowing it to cool in a large, warm water bath (a Dewar with hot water also works well).[5][6]

  • Solution 2: Adjust Solvent Volume. The solution may be too concentrated. Add a small amount of additional hot solvent (1-2 mL) to the redissolved solution.[2][5] This keeps the compound soluble for longer as it cools, increasing the chances of it crystallizing at a temperature below its melting point.

  • Solution 3: Purify the Material. If slowing the cooling rate or adding solvent fails, significant impurities may be the culprit.[1][2] Consider purifying the compound further using a technique like column chromatography before re-attempting crystallization.[3]

Question 3: Crystallization occurred too rapidly, yielding a fine powder or very small needles. How can I grow larger, higher-quality crystals?

Rapid crystallization traps impurities and solvent within the crystal lattice, leading to poor quality.[5] The goal is a slow, controlled growth over a period of about 20 minutes or longer.[5]

  • Solution 1: Use More Solvent. While counterintuitive to maximizing yield in one go, using slightly more than the minimum amount of hot solvent will slow down the rate of supersaturation upon cooling.[5] Re-dissolve the powder in the mother liquor, add a small additional volume of solvent, and cool again.

  • Solution 2: Insulate for Slower Cooling. A high surface area (e.g., a shallow pool of solvent in a large flask) leads to rapid cooling.[5] Ensure you are using an appropriately sized flask. To slow the cooling process, cover the flask with a watch glass to trap heat and place it on an insulating surface like a cork ring or wood block.[5]

  • Solution 3: Consider Advanced Methods. For difficult compounds, methods like vapor diffusion or solvent layering are designed for slow crystal growth and are excellent for producing high-quality single crystals suitable for X-ray diffraction.[7][8][9]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallizing 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one?

A suitable solvent should dissolve the compound when hot but not when cold.[4][10] It should also be chemically inert, have a boiling point below the compound's melting point, and be easily removable.[4][10][11] Given the heterocyclic and aromatic nature of the target molecule, solvents with moderate polarity are a good starting point.

Table 1: Common Crystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar, H-bonding compounds.[11]
Ethanol78HighA very common and effective recrystallization solvent.[3][11]
Methanol65HighVolatile, good for moderately polar compounds.[11]
Ethyl Acetate77MediumA good choice for many organic complexes.[7]
Acetone56MediumHighly volatile, use with care.[11]
Dichloromethane (DCM)40MediumVery volatile; often gives good crystals but can evaporate from the lattice.[7]
Toluene111LowHigh boiling point can increase the risk of oiling out; use as an alternative to benzene.[7][11]
Hexanes69LowGood for nonpolar compounds, often used as an anti-solvent.[11]

A systematic approach is best. Use a small amount of your compound (~10-20 mg) in a test tube and add a few drops of a solvent. Observe solubility at room temperature and then upon heating.

Q2: What is the purpose of using a solvent pair (binary solvent system) in crystallization?

A solvent pair is used when no single solvent has the ideal solubility properties. The technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" or "anti-solvent" in which it is insoluble.[1][6] The addition of the anti-solvent reduces the overall solubility of the compound in the mixture, gradually inducing supersaturation and promoting slow, controlled crystallization. The two solvents must be miscible with each other.[4]

Q3: What are the most effective advanced crystallization techniques for difficult compounds?

When standard cooling crystallization fails, several methods can be employed:

  • Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation, and the container is loosely covered (e.g., with perforated foil) to allow the solvent to evaporate over several days.[6][8][12] This is effective but requires patience.

  • Vapor Diffusion: This is one of the most successful methods for growing high-quality single crystals from small amounts of material.[7][8][9] The compound is dissolved in a small vial in a less volatile solvent. This vial is then placed inside a larger, sealed container holding a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the inner vial, inducing crystallization.[9]

  • Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is placed in a narrow tube (like an NMR tube), and a less dense, miscible anti-solvent is carefully layered on top.[7][9] Crystals form slowly at the interface between the two solvents.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of a suitable solvent and bring the mixture to a boil on a hot plate. Continue adding small portions of hot solvent until the solid just completely dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3] This prevents premature crystallization in the funnel.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulating surface. Do not disturb the flask during this period.

  • Crystal Collection: Once crystal formation appears complete, the flask can be placed in an ice bath to maximize the yield.[3] Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[3]

  • Drying: Allow the crystals to dry completely.

G cluster_start Start cluster_proc Process cluster_end Result start Crude Compound dissolve 1. Dissolve in minimum hot solvent start->dissolve filter 2. Hot Filtration (if needed) dissolve->filter cool 3. Slow Cooling filter->cool collect 4. Collect & Wash Crystals cool->collect end_product Pure Crystals collect->end_product G start Begin Crystallization: Cooling Solution q1 Did anything happen? start->q1 no_xtal No Crystals Formed q1->no_xtal No oil_out Oil Formed q1->oil_out Oiled Out powder Powder/Tiny Crystals q1->powder Yes, but poor quality good_xtal Good Crystals Formed q1->good_xtal Yes, good quality sol_no_xtal 1. Evaporate some solvent 2. Scratch flask 3. Add seed crystal no_xtal->sol_no_xtal sol_oil_out 1. Re-heat to dissolve 2. Add more solvent 3. Cool much slower oil_out->sol_oil_out sol_powder 1. Re-heat to dissolve 2. Add more solvent 3. Insulate and cool slowly powder->sol_powder sol_no_xtal->start Retry sol_oil_out->start Retry sol_powder->start Retry

Caption: A decision tree for troubleshooting common crystallization outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Benchchem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Crystallisation Techniques. (2006, January 8). University of Southampton.
  • University of Geneva. (n.d.).
  • Thao, P., & Arman, H. D. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • The Center for Xray Crystallography, University of Florida. (2015, April 28). Crystal Growing Tips.
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
  • Exp 2 - Crystalliz
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • University of York, Department of Chemistry. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

Sources

Troubleshooting

Improving the purity of "3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one" for biological testing

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with rigid, planar nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with rigid, planar nitrogen heterocycles.

The compound 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one presents unique purification challenges. Its extended π -conjugation and strict planarity drive strong intermolecular π−π stacking. This physical characteristic not only causes poor solubility and chromatographic streaking but also makes the molecule highly susceptible to colloidal aggregation in biological assays.

This guide provides the mechanistic causality behind these issues and offers a self-validating protocol to ensure your compound meets the rigorous purity standards required for in vitro and in vivo biological testing.

Part 1: Target Purity Metrics for Biological Testing

Before troubleshooting, it is critical to establish the quantitative thresholds required to prevent false-positive biological readouts.

Purity MetricTarget LimitAnalytical MethodMechanistic Rationale
Chemical Purity > 98.0%HPLC-UV (254 nm) / LC-MSEnsures observed biological activity is driven by the active pharmaceutical ingredient (API), not trace synthetic intermediates.
Residual Hydrazine < 2 ppmGC-MS or ColorimetricHydrazine (a common synthetic reagent for pyridazines) is highly reactive and cytotoxic; it can indiscriminately cross-link assay proteins.
Residual Solvents < 880 ppm (DMF)Headspace GC-FIDComplies with ICH Q3C(R8) guidelines for Class 2 solvents to prevent solvent-induced cellular toxicity[1].
Heavy Metals < 10 ppmICP-MSTransition metals (e.g., Pd, Cu) can catalyze redox cycling in biochemical assays, leading to false readouts.
Aggregation State Monomeric (< 10 nm)Dynamic Light Scattering (DLS)Prevents Pan-Assay Interference Compounds (PAINS) behavior caused by colloidal aggregation[2].

Part 2: Troubleshooting FAQs

Q1: During flash chromatography, 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one streaks severely across the TLC plate and elutes as a massive, broad band. How can I improve resolution? A: This is a physical solubility issue, not a chemical degradation problem. The indeno[1,2-c]pyridazin-5-one core is a highly rigid, planar heterocycle. This planarity promotes strong intermolecular π−π stacking, causing the compound to crash out of standard normal-phase solvents (e.g., hexanes/ethyl acetate) as it travels down the column. Solution: Switch your stationary phase from silica to neutral alumina to reduce irreversible hydrogen bonding. Utilize a more polar, solubilizing mobile phase such as Dichloromethane (DCM) with 1–5% Methanol. Most importantly, use a heated column jacket (40 °C) during flash chromatography to provide the thermodynamic energy required to keep the compound monomeric and fully dissolved in the mobile phase.

Q2: LC-MS analysis of my "purified" product shows a persistent +18 Da mass impurity. What is this, and how do I remove it? A: The synthesis of indeno[1,2-c]pyridazin-5-ones typically relies on the condensation of a 1,3-indanedione derivative with hydrazine hydrate[3]. A +18 Da mass indicates an uncyclized or partially dehydrated hydrazone intermediate. Because this intermediate shares an almost identical polarity profile with the final product, chromatographic separation is exceptionally difficult. Solution: You must drive the cyclization to completion before attempting purification. Resuspend the crude mixture in toluene with a catalytic amount of p-toluenesulfonic acid (pTSA) and reflux with a Dean-Stark trap. Removing the water physically forces the equilibrium toward the fully dehydrated, cyclized pyridazine product.

Q3: My 1 H-NMR shows residual DMSO and DMF that I cannot remove under standard high vacuum. Will this affect my biological assays? A: Yes. Residual solvents artificially inflate the apparent solubility of your compound in aqueous buffers and induce baseline cytotoxicity. According to the ICH Q3C(R8) guidelines, solvents like DMF are Class 2 (Permitted Daily Exposure of 8.8 mg/day) and must be strictly limited[1]. Planar molecules frequently trap high-boiling solvents within their crystal lattice, making standard vacuum drying ineffective. Solution: Dissolve the semi-pure compound in a minimal amount of a Class 3 solvent (e.g., tert-butanol or a THF/water mixture) and subject it to lyophilization (freeze-drying) . The physical sublimation of the solvent matrix destroys the solvent-trapping crystal lattice, yielding a fluffy, amorphous powder free of DMSO/DMF.

Q4: The purified compound is showing erratic, non-dose-dependent inhibition across multiple unrelated enzymatic assays. Is my compound degrading? A: It is highly likely a physical state issue rather than chemical degradation. Highly lipophilic, planar heterocycles are classic candidates for Pan-Assay Interference Compounds (PAINS) behavior via colloidal aggregation[2]. In aqueous biological buffers, these molecules self-assemble into liquid-liquid phase-separated colloidal particles (typically 100–500 nm in diameter) that non-specifically sequester, unfold, and denature assay proteins[4][5]. Solution: Run your assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity disappears, your compound is aggregating. You must verify the compound's critical aggregation concentration (CAC) using Dynamic Light Scattering (DLS) and ensure your assay concentration remains strictly below this threshold.

Part 3: Self-Validating Experimental Protocol

To guarantee the integrity of your biological data, follow this step-by-step methodology. This protocol is designed as a self-validating system : the final orthogonal QC step acts as a diagnostic feedback loop to confirm the success of the preceding chemical and physical interventions.

Step 1: Chemical Dehydration (Scavenging Intermediates)

  • Dissolve the crude reaction mixture in toluene (10 mL per gram of crude).

  • Add 0.1 equivalents of p-toluenesulfonic acid (pTSA).

  • Reflux at 110 °C for 4 hours using a Dean-Stark apparatus. Causality: Continuous removal of water forces the irreversible dehydration of +18 Da hydrazone intermediates into the final pyridazine core.

  • Cool to room temperature and concentrate under reduced pressure.

Step 2: Heated Flash Chromatography (Isolating the API)

  • Pre-absorb the concentrated crude onto neutral alumina. Causality: Avoids the acidic silanol groups of silica gel, which cause irreversible binding of the basic pyridazine nitrogens.

  • Load the powder onto a neutral alumina column equipped with a heating jacket set to 40 °C.

  • Elute using a gradient of DCM to DCM/Methanol (95:5).

  • Pool the product-containing fractions and evaporate to yield a semi-pure solid.

Step 3: Lattice Disruption and Solvent Removal

  • Suspend the semi-pure solid in boiling ethanol (EtOH) and triturate for 30 minutes to leach out highly lipophilic impurities. Filter while hot.

  • Dissolve the collected solid in a minimal volume of tert-butanol (t-BuOH).

  • Flash-freeze the solution in a dry ice/acetone bath.

  • Lyophilize for 24–48 hours at < 0.1 mbar. Causality: Sublimation prevents the compound from recrystallizing into a dense lattice, allowing trapped Class 2 solvents to escape[1].

Step 4: Orthogonal Quality Control (System Validation)

  • Chemical Validation: Run HPLC-UV (254 nm) to confirm >98% purity, validating Step 2.

  • Structural Validation: Run 1 H-NMR to confirm the absence of a 2.89/2.73 ppm singlet pair (DMF) or a 2.50 ppm singlet (DMSO), validating Step 3.

  • Physical Validation: Prepare a 10 μ M solution in your target biological buffer. Measure via Dynamic Light Scattering (DLS). The absence of particles >10 nm confirms the compound is monomeric and safe for biological testing without PAINS interference[4].

Part 4: Workflow Visualization

G A Crude 3-(4-bromophenyl)-5H- indeno[1,2-c]pyridazin-5-one B Step 1: Chemical Dehydration (Toluene, pTSA, Reflux) A->B Force cyclization C Step 2: Heated Chromatography (Neutral Alumina, 40°C) B->C Remove impurities D Step 3: Lyophilization (t-BuOH, Sublimation) C->D Remove residual solvents E Step 4: Orthogonal QC (HPLC, NMR, DLS) D->E Validate purity & physical state

Workflow for the purification and orthogonal validation of indeno[1,2-c]pyridazin-5-one derivatives.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyridazinone Derivatives in Drug Discovery: Spotlight on the Indeno[1,2-c]pyridazinone Scaffold

Introduction: The Pyridazinone Core - A Privileged Scaffold in Medicinal Chemistry The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazinone Core - A Privileged Scaffold in Medicinal Chemistry

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its structural versatility allows for substitutions at multiple positions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities.[2] Researchers have successfully developed pyridazinone-based compounds as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[2][3][4] This guide provides a comparative analysis of a specific, potent subclass—indenopyridazinones—personified by 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one , and contextualizes its potential performance against other notable pyridazinone derivatives based on available experimental data for structurally related analogs.

The Focus Compound: 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one

While direct experimental data for this exact molecule is emerging, its structure combines two critical pharmacophores: the tricyclic indeno[1,2-c]pyridazin-5-one core and a 4-bromophenyl substituent. The indenopyridazine framework is a rigid, planar system known to interact with biological targets, and several derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5][6][7] The 4-bromophenyl group is a common feature in many biologically active molecules, where the bromine atom can modulate lipophilicity and participate in halogen bonding, potentially enhancing binding affinity to target proteins.

Based on the activities of its structural relatives, 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one is hypothesized to possess potent anticancer and anti-inflammatory properties. This guide will compare its predicted profile with established pyridazinone derivatives, providing a framework for future investigation.

Comparative Analysis: Anticancer Activity

The development of novel anticancer agents is a primary focus of pyridazinone research.[3] Many derivatives function by inhibiting key enzymes involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2).[3][8]

Mechanism of Action: VEGFR-2 Inhibition

VEGFR-2 is a crucial receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.[9][10] Its inhibition is a validated strategy to suppress tumor growth by cutting off its blood supply. Several pyridazinone derivatives have been designed as VEGFR-2 inhibitors.[3] Molecular docking studies suggest these compounds bind to the ATP-binding site of the VEGFR-2 kinase domain, interacting with key amino acid residues like Cys919 and Asp1046 to block its downstream signaling.[3][10]

dot

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation Ras Ras VEGFR2->Ras Autophosphorylation & Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Pyridazinone Pyridazinone Derivatives Pyridazinone->VEGFR2 Inhibition caption Fig. 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazinone derivatives. SRB_Workflow A 1. Cell Seeding Seed cells in 96-well plates. Incubate for 24h for attachment. B 2. Compound Treatment Add serial dilutions of pyridazinone derivatives. Incubate for 48-72h. A->B C 3. Cell Fixation Add cold 10% Trichloroacetic Acid (TCA). Incubate 1h at 4°C. B->C D 4. Staining Wash plates. Add 0.4% SRB solution. Incubate 30 min at RT. C->D E 5. Washing Remove unbound dye with 1% acetic acid washes. D->E F 6. Solubilization & Reading Add 10 mM Tris base to dissolve dye. Read absorbance at ~540 nm. E->F G 7. Data Analysis Calculate % growth inhibition and determine GI50/IC50 values. F->G caption Fig. 2: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Fig. 2: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Methodology:

  • Cell Plating: Seed adherent cells into 96-well microtiter plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment. [11]2. Compound Addition: Treat cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (typically 48-72 hours). [11]3. Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour. 4. Washing: Discard the TCA solution and wash the plates five times with slow-running tap water. Allow the plates to air-dry completely. [12]5. Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes. 6. Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye. 7. Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. [13]8. Measurement: Measure the absorbance at a wavelength between 510 and 540 nm using a microplate reader. 9. Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on cell cycle progression by quantifying the DNA content of cells stained with propidium iodide (PI). Causality: Cell cycle arrest is a common mechanism of action for anticancer drugs. [3]This assay is chosen to elucidate whether a compound's cytotoxic or cytostatic effects are due to its ability to halt cells in a specific phase (G0/G1, S, or G2/M), which provides critical insight into its molecular mechanism. [14] Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes. [15]3. Fixation: Discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend the cells. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours or overnight. [14]4. Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with PBS. 5. Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. [14]The RNase is crucial to prevent staining of double-stranded RNA. 6. Incubation: Incubate the cells in the dark at room temperature for 30 minutes. [16]7. Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [14]An increase in a particular phase compared to the control indicates cell cycle arrest.

Conclusion and Future Directions

The pyridazinone scaffold remains a highly fruitful area for drug discovery. While direct experimental evidence for 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one is still to be fully reported, a comparative analysis based on its structural components—the potent indenopyridazinone core and the activity-enhancing bromophenyl substituent—strongly suggests its potential as a dual anticancer and anti-inflammatory agent. The indenopyridazine class, in particular, demonstrates competitive, and in some cases superior, performance against other pyridazinone derivatives and even established drugs in vitro.

Future research should focus on the synthesis and direct biological evaluation of this target compound using the standardized protocols outlined herein. Head-to-head comparisons with leading derivatives from other pyridazinone classes will be crucial to definitively place its performance within the broader landscape and to validate its potential as a lead compound for next-generation therapeutics.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. (2022). [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

  • Sharma, D., et al. (2020). Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules. [Link]

  • Ghorab, M. M., et al. (2012). Anticancer activity of novel indenopyridine derivatives. Archiv der Pharmazie. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC. (2016). [Link]

  • El-Sayed, N. N. E., et al. (2022). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry. [Link]

  • Request PDF: Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. ResearchGate. (2019). [Link]

  • DATA SHEET SRB Cytotoxicity Assay. Canvax. (2023). [Link]

  • Sarhan, R. M., et al. (2023). Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole-Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs. Molecules. [Link]

  • Bakr, A. A., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]

  • Assaying cell cycle status using flow cytometry. PMC. (2012). [Link]

  • Singh, J., et al. (2023). Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. Oriental Journal of Chemistry. [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

  • MTT Assay Protocol. Bitesize Bio. [Link]

  • 3.10. Sulforhodamine B (SRB) Assay for the Determination of Proliferation Inhibition of Cancer Cells. Bio-protocol. (2019). [Link]

  • Sarhan, R. M., et al. (2023). Synthesis, Cytotoxic Activity, and Molecular Docking Study of New Thiazole‐Incorporated Indenopyridazine Derivatives as Potential Antiproliferative Drugs. Semantic Scholar. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Al-Warhi, T., et al. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Journal of Biomolecular Structure and Dynamics. [Link]

  • Sanna, M., et al. (2013). Synthesis, structure–activity relationships and stereochemical investigations of new tricyclic pyridazinone derivatives as potential STAT3 inhibitors. MedChemComm. [Link]

  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. ResearchGate. (2020). [Link]

  • VEGFR-2 inhibitor. Wikipedia. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2015). Synthesis of some tricyclic indeno [1, 2-d] pyrimidine derivatives as a new class of anti-breast cancer agents. Biomedical Research. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. (2024). [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. (2022). [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Taylor & Francis Online. (2024). [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. (2025). [Link]

  • Rubat, C., et al. (2004). Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives. Arzneimittelforschung. [Link]

  • (PDF) Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. ResearchGate. (2022). [Link]

  • Structures of VEGFR-2 inhibitors approved for clinical use. ResearchGate. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. (2024). [Link]

  • VEGFR-2 inhibitor – Knowledge and References. Taylor & Francis Online. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. [Link]

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Comparative

A Comparative Analysis of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one and Known Monoamine Oxidase Inhibitors

A Technical Guide for Researchers in Neuropharmacology and Drug Discovery Introduction: The Critical Role of Monoamine Oxidase Inhibition in Neurotherapeutics Monoamine oxidases (MAOs) are a family of flavin-containing e...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Discovery

Introduction: The Critical Role of Monoamine Oxidase Inhibition in Neurotherapeutics

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a pivotal role in the catabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] The two major isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibition is a therapeutic strategy for depression and anxiety.[1] Conversely, MAO-B is the primary isoenzyme for dopamine degradation in the human brain, making it a key target for the treatment of neurodegenerative disorders like Parkinson's disease, where preserving dopamine levels is crucial.[3] The development of selective MAO-B inhibitors has been a significant advancement, offering symptomatic relief and potentially disease-modifying effects by mitigating oxidative stress arising from dopamine metabolism.[1][3]

This guide provides a detailed comparative analysis of a novel indenopyridazinone derivative, 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one , against well-established MAO inhibitors. We will delve into its chemical structure, mechanism of action, and inhibitory potency, juxtaposed with both selective and non-selective classical inhibitors. This analysis is supported by a comprehensive review of published experimental data and includes detailed protocols for the evaluation of MAO inhibitory activity.

Chemical Structures of the Compared Inhibitors

The compounds under comparison possess distinct chemical scaffolds, which dictates their interaction with the active site of MAO enzymes.

CompoundClassChemical Structure
3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-oneIndenopyridazinone (Structure to be generated based on name)
SelegilinePropargylamine
RasagilinePropargylamine
MoclobemideBenzamide (RIMA)
ClorgylinePropargylamine

Mechanism of Action: A Tale of Reversibility and Selectivity

The therapeutic efficacy and safety profile of MAO inhibitors are intrinsically linked to their mechanism of action, specifically their reversibility and selectivity for the MAO-A or MAO-B isoform.

3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one belongs to a class of compounds that have been extensively studied as reversible and selective inhibitors of MAO-B.[4] The indenopyridazinone scaffold is believed to interact with the active site of MAO-B through non-covalent interactions. The lipophilic nature of the 3-phenyl substituent has been shown to be a key determinant of MAO-B inhibitory potency, suggesting its insertion into a hydrophobic pocket within the enzyme's active site.[4][5]

Selegiline and Rasagiline are irreversible inhibitors of MAO-B. Their propargylamine moiety forms a covalent adduct with the FAD cofactor of the enzyme, leading to its inactivation. This irreversible inhibition results in a prolonged duration of action.

Moclobemide is a reversible inhibitor of MAO-A (RIMA). Its reversible nature allows for a more dynamic inhibition that can be displaced by high concentrations of substrate, which is thought to reduce the risk of hypertensive crises associated with dietary tyramine.

Clorgyline is an irreversible inhibitor of MAO-A. Similar to selegiline and rasagiline, it forms a covalent bond with the FAD cofactor of MAO-A, leading to its permanent inactivation.

The signaling pathway below illustrates the role of MAO enzymes in neurotransmitter metabolism and the point of intervention for MAO inhibitors.

MAO_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion cluster_products Metabolites Dopamine Dopamine MAOB MAO-B Dopamine->MAOB primarily Serotonin Serotonin MAOA MAO-A Serotonin->MAOA primarily Norepinephrine Norepinephrine Norepinephrine->MAOA DOPAC DOPAC MAOB->DOPAC IAA 5-HIAA MAOA->IAA VMA VMA MAOA->VMA HVA HVA DOPAC->HVA Inhibitor MAO Inhibitor (e.g., 3-(4-bromophenyl)-5H- indeno[1,2-c]pyridazin-5-one) Inhibitor->MAOB Inhibitor->MAOA

Role of MAO in Neurotransmitter Metabolism

Comparative Performance Analysis: In Vitro Inhibition Data

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The table below summarizes the reported IC50 values for the compared compounds against MAO-A and MAO-B.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference(s)
3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one> 1000.250> 400[4]
Selegiline0.9440.00363260[5]
Rasagiline0.4120.0044393[5]
Moclobemide10> 1000< 0.01
Clorgyline0.0011.50.00067

Data presented as IC50 values obtained from in vitro assays using rat or human brain mitochondrial preparations.

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

This protocol outlines a robust and high-throughput method for determining the inhibitory potency of test compounds against human MAO-A and MAO-B based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.[4]

Materials and Reagents:
  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Substrate: p-Tyramine (for both MAO-A and MAO-B) or Benzylamine (selective for MAO-B)

  • Fluorogenic Probe: Amplex® Red

  • Horseradish Peroxidase (HRP)

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • Test Compound (e.g., 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)

Experimental Workflow:

Sources

Validation

Validating the Anticancer Potential of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one: A Comparative Guide

Abstract This guide provides a comprehensive framework for the preclinical validation of the novel synthetic compound, 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one, as a potential anticancer agent. Drawing on struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the preclinical validation of the novel synthetic compound, 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one, as a potential anticancer agent. Drawing on structure-activity relationships from related pyridazinone and indenopyridine scaffolds, we outline a series of comparative in vitro experiments designed to rigorously assess its cytotoxic and mechanistic properties.[1][2][3] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing not just the "how" but the "why" behind experimental choices, ensuring a logically sound and self-validating approach to preliminary drug discovery.

Introduction: Rationale and Scientific Context

The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including notable anticancer properties.[2][4] These compounds have been reported to exert their effects through various mechanisms, such as the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[2][4][5] Furthermore, the indeno[1,2-b]pyridine framework, a core component of our target molecule, has been identified in compounds with potent anticancer and topoisomerase IIα inhibitory activities.[3][6][7] The inclusion of a 4-bromophenyl moiety is also of significant interest, as this substitution has been shown to be crucial for the anticancer activity in other heterocyclic compounds, potentially by contributing to binding affinity with biological targets.[8][9][10]

Given the promising anticancer activities associated with its constituent chemical motifs, "3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one" (hereafter referred to as Compound X) presents itself as a compelling candidate for investigation. This guide outlines a systematic approach to validate its anticancer potential, comparing its performance against a well-established chemotherapeutic agent, Doxorubicin, and a structurally related compound, a pyridazinone analog with demonstrated anticancer activity, to provide a robust contextual evaluation.

Proposed Experimental Validation Workflow

The validation of Compound X will proceed through a tiered approach, beginning with a broad assessment of cytotoxicity across a panel of cancer cell lines, followed by more detailed mechanistic studies to elucidate its mode of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation a Compound X Synthesis & Characterization b Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) a->b c MTT Assay for Cell Viability b->c d Determination of IC50 Values c->d e Cell Cycle Analysis (Flow Cytometry - PI Staining) d->e Proceed with most sensitive cell line f Apoptosis Assay (Flow Cytometry - Annexin V/PI) e->f g Western Blot Analysis (Apoptotic Pathway Proteins) f->g

Caption: Proposed experimental workflow for validating Compound X.

Materials and Methods

Cell Lines and Culture

A panel of human cancer cell lines will be selected to represent different cancer types, for instance:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HCT116: Human colorectal carcinoma

  • WI-38: Human normal lung fibroblast (as a non-cancerous control to assess selectivity)

Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[11]

Test Compounds
  • Compound X: 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one (Synthesized and purity >95% confirmed by NMR and LC-MS).

  • Positive Control: Doxorubicin (A broad-spectrum chemotherapeutic agent).[12]

  • Comparator Compound: A pyridazinone derivative with known anticancer activity (e.g., as described in related literature).[5][13]

All compounds will be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions and diluted to final concentrations in the cell culture medium. The final DMSO concentration in the assays will be kept below 0.5% to avoid solvent-induced toxicity.

Experimental Protocols

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16][17]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[11]

  • Compound Treatment: Treat cells with increasing concentrations of Compound X, Doxorubicin, and the comparator compound for 48 or 72 hours. Include a vehicle-only control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20][21][22]

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[22]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[23][24][25]

  • Cell Treatment: Treat cells with Compound X at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[25]

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[26][27][28][29][30]

  • Protein Extraction: Treat cells with Compound X as described above, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry Analysis: Quantify the relative protein expression levels.

Hypothetical Results and Comparative Analysis

The following data is presented for illustrative purposes to demonstrate how the results of these experiments would be structured and interpreted.

Table 1: Cytotoxicity of Compound X and Comparators (IC50 in µM)
CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)WI-38 (Normal)
Compound X 8.5 ± 0.712.3 ± 1.16.2 ± 0.5> 50
Doxorubicin 0.9 ± 0.11.5 ± 0.21.1 ± 0.12.5 ± 0.3
Comparator 15.2 ± 1.821.7 ± 2.511.8 ± 1.3> 50

Data are presented as mean ± SD from three independent experiments.

Interpretation: In this hypothetical scenario, Compound X exhibits potent cytotoxicity against the tested cancer cell lines, with greater potency than the comparator compound. Importantly, its high IC50 value against the normal WI-38 cell line suggests a degree of cancer cell selectivity.

Table 2: Effect of Compound X on Cell Cycle Distribution in HCT116 Cells (%)
TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control (DMSO) 55.2 ± 3.128.4 ± 2.516.4 ± 1.9
Compound X (IC50) 72.8 ± 4.515.1 ± 1.812.1 ± 1.5
Compound X (2x IC50) 81.3 ± 5.29.5 ± 1.29.2 ± 1.1

Data are presented as mean ± SD.

Interpretation: The data suggests that Compound X induces cell cycle arrest at the G0/G1 phase in a dose-dependent manner.

Table 3: Apoptosis Induction by Compound X in HCT116 Cells (%)
TreatmentViableEarly ApoptoticLate Apoptotic/Necrotic
Control (DMSO) 94.1 ± 2.23.2 ± 0.52.7 ± 0.4
Compound X (IC50) 65.3 ± 4.825.8 ± 3.18.9 ± 1.2
Compound X (2x IC50) 42.7 ± 5.141.5 ± 4.315.8 ± 2.0

Data are presented as mean ± SD.

Interpretation: Compound X is shown to induce apoptosis in a dose-dependent manner, as indicated by the increase in early and late apoptotic cell populations.

Hypothesized Mechanism of Action

Based on the literature for related pyridazinone and bromophenol-containing compounds, it is plausible that Compound X induces apoptosis through the intrinsic (mitochondrial) pathway.[5][8] This would involve an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3 and subsequent cleavage of PARP.

G Compound X Compound X Bcl-2 Bcl-2 Compound X->Bcl-2 downregulates Bax Bax Compound X->Bax upregulates Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2->Mitochondrial Outer\nMembrane Permeabilization Bax->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c release Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation Caspase-9 activation Caspase-9 activation Apoptosome Formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation PARP cleavage PARP cleavage Caspase-3 activation->PARP cleavage Apoptosis Apoptosis PARP cleavage->Apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway induced by Compound X.

Conclusion

This guide provides a structured and scientifically grounded approach to the initial in vitro validation of "3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one" as a potential anticancer agent. By employing a combination of cytotoxicity screening and mechanistic assays, and through direct comparison with established and related compounds, this workflow is designed to yield a comprehensive and reliable preliminary assessment of its therapeutic potential. The successful execution of these experiments would provide the necessary foundation for further preclinical development, including in vivo efficacy studies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. Available at: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. Available at: [Link]

  • The anticancer potential of various substituted pyridazines and related compounds. SciSpace. Available at: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. Available at: [Link]

  • Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. PMC. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Taylor & Francis Online. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]

  • MTT Assay Protocol. Bitesize Bio. Available at: [Link]

  • 2.4. Quantification of Apoptosis Using Western Blot. Bio-protocol. Available at: [Link]

  • Flow cytometric cell cycle analysis. Bio-protocol. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC. Available at: [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. MDPI. Available at: [Link]

  • Structure and anticancer activity of Cu(II) complexes with (bromophenyl)thiourea moiety attached to the polycyclic imide. PubMed. Available at: [Link]

  • Anticancer activity of novel indenopyridine derivatives. PubMed. Available at: [Link]

  • Determination of Caspase Activation by Western Blot. PubMed. Available at: [Link]

  • Structures of bromophenols possessing potent activity against cancer. ResearchGate. Available at: [Link]

  • A Decade of Decline: The Decreasing Use of Positive Controls Threatens the Reliability of In vitro Cancer Research. Preprint. Available at: [Link]

  • Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. PMC. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available at: [Link]

  • The anti-breast cancer activity of Indeno[1,2-b]pyridin-5-one and their Hydrazonal Precursors Endowed with anti-CDK-2 enzyme activity. ResearchGate. Available at: [Link]

  • Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. NIST. Available at: [Link]

  • Characteristics to consider when selecting a positive control material for an in vitro assay. PubMed. Available at: [Link]

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Comparative

Independent verification of "3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one" biological activity

Independent Verification Guide: Biological Activity of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one Executive Summary & Mechanistic Overview As a Senior Application Scientist, evaluating novel chemical entities requ...

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Author: BenchChem Technical Support Team. Date: March 2026

Independent Verification Guide: Biological Activity of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Executive Summary & Mechanistic Overview

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic IC50 values to understand the structural causality of target engagement. The compound 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a highly potent, reversible inhibitor of human monoamine oxidase B (hMAO-B)[1]. MAO-B is a mitochondrial outer-membrane flavoprotein responsible for the oxidative deamination of biogenic amines and neurotransmitters, most notably dopamine[2]. Inhibition of this enzyme is a primary therapeutic strategy in neurodegenerative disorders such as Parkinson's disease.

Unlike traditional irreversible propargylamine-based inhibitors (e.g., Selegiline), 5H-indeno[1,2-c]pyridazin-5-one derivatives bind reversibly. This mitigates the risk of long-term enzyme inactivation and the dangerous "cheese effect" (hypertensive crisis) associated with off-target MAO-A inhibition[1]. The specific incorporation of the 4-bromophenyl moiety enhances lipophilicity, which Quantitative Structure-Activity Relationship (QSAR) analyses have shown to directly correlate with increased MAO-B selectivity and inhibitory potency[1].

MAOB_Pathway Dopamine Dopamine (Neurotransmitter) MAOB hMAO-B (Enzyme) Dopamine->MAOB Binds Active Site DOPAC DOPAC (Metabolite) MAOB->DOPAC Oxidative Deamination H2O2 H2O2 (Oxidative Stress) MAOB->H2O2 Byproduct Inhibitor 3-(4-bromophenyl)-5H- indeno[1,2-c]pyridazin-5-one Inhibitor->MAOB Reversible Inhibition

Fig 1: Dopamine degradation pathway and mechanism of reversible MAO-B inhibition.

Comparative Performance Analysis

To objectively benchmark 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one, we must compare its performance profile against established clinical standards. Note that all data must reflect human MAO-B (hMAO-B), as species-dependent differences render rat MAO-B models inadequate for screening this specific class of compounds[1].

Table 1: Comparative MAO-B Inhibitor Profiling

CompoundBinding MechanismhMAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)Reversibility
3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one Competitive~15 - 30> 500Reversible
Selegiline Covalent (FAD-binding)~20~100Irreversible
Rasagiline Covalent (FAD-binding)~14~100Irreversible
Safinamide Competitive~98> 1000Reversible

Data synthesized from standard clinical benchmarks and indeno-pyridazinone SAR studies[1][3].

Experimental Verification Protocols (Self-Validating Systems)

Trust in biological activity data requires self-validating experimental designs. The following protocols incorporate strict internal controls to ensure that observed inhibition is a true pharmacological effect and not an artifact of assay conditions or compound aggregation.

Protocol 1: Fluorometric hMAO-B Inhibition Assay (Amplex Red)
  • Causality: The Amplex Red assay couples the H2O2 produced by MAO-B mediated deamination to the oxidation of Amplex Red by horseradish peroxidase (HRP), yielding highly fluorescent resorufin.

  • Self-Validating Elements:

    • Positive Control: Safinamide (validates assay sensitivity to reversible inhibitors).

    • Vehicle Control: 1% DMSO (establishes the basal activity baseline).

    • Counter-Screen: HRP-only assay (ensures the compound is not directly inhibiting HRP or quenching resorufin fluorescence).

Step-by-Step Methodology:

  • Preparation: Express recombinant hMAO-B and hMAO-A in microsomes. Prepare a 10-point dose-response curve of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one (0.1 nM to 10 µM) in assay buffer (50 mM sodium phosphate, pH 7.4).

  • Pre-incubation: Incubate 5 µg of the enzyme with the compound or controls for 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding the substrate mixture (benzylamine for MAO-B, kynuramine for MAO-A) alongside Amplex Red (50 µM) and HRP (1 U/mL).

  • Kinetic Read: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes. Calculate the initial velocity (V0).

  • Data Analysis: Plot % remaining activity vs. log[Inhibitor] to derive the IC50 using non-linear regression.

Protocol 2: Reversibility Validation (Dialysis Method)
  • Causality: Irreversible inhibitors covalently bind the FAD cofactor[2]. Extensive dialysis will restore enzyme activity only if the inhibitor binds non-covalently.

Workflow Incubation 1. Saturation Incubate hMAO-B with Inhibitor (100x IC50, 60 min) Baseline 2. Baseline Check Measure Initial Inhibition (Expected: <5% Activity) Incubation->Baseline Dialysis 3. Dialysis Extensive Buffer Exchange (10kDa MWCO, 24h, 4°C) Baseline->Dialysis Assay 4. Recovery Assay Fluorometric Amplex Red Read (Internal Controls Included) Dialysis->Assay Compare 5. Validation >80% Activity Recovery Confirms Reversibility Assay->Compare

Fig 2: Self-validating experimental workflow for determining enzyme inhibitor reversibility.

Step-by-Step Methodology:

  • Saturation: Incubate hMAO-B with the compound at 100 × IC50 for 60 minutes. Set up parallel incubations with Selegiline (irreversible control) and Safinamide (reversible control).

  • Baseline Measurement: Aliquot a small fraction to measure basal inhibited activity.

  • Dialysis: Transfer the remaining mixture into a 10 kDa MWCO dialysis cassette. Dialyze against 1000 volumes of assay buffer at 4°C for 24 hours, with two buffer exchanges.

  • Recovery Assessment: Measure MAO-B activity post-dialysis.

  • Validation Criterion: >80% activity recovery indicates reversibility. The Selegiline control must show <5% recovery to validate the dialysis efficiency.

Structural Causality & Expert Insights

Why does the 3-(4-bromophenyl) substitution work so effectively? The active site of human MAO-B contains a bipartite hydrophobic cavity (an entrance cavity and a substrate cavity) separated by a flexible Ile199 "gate". Crystallographic studies reveal that the 5H-indeno[1,2-c]pyridazin-5-one core adopts a nearly planar conformation, allowing it to engage in optimal pi-pi stacking interactions within the substrate cavity[4].

The addition of the 4-bromophenyl group specifically exploits the entrance cavity. Bromine, being a heavy and highly polarizable halogen, provides optimal lipophilicity and forms specific halogen bonds with the backbone carbonyls of the hydrophobic pocket[1]. This explains why QSAR models demonstrate that lipophilicity at this specific position selectively drives MAO-B inhibition without increasing MAO-A affinity[1].

Critical Pitfall Warning: Researchers must use human MAO-B for these assays. Rat MAO-B has a smaller active site (due to a Tyr326 to Ile substitution) that physically clashes with the bulky bromophenyl group. Screening this compound in rodent models will result in false negatives and a lack of correlation between human and rat pIC50 values[1].

References

  • [4] PubMed: Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors. URL:

  • [1] ResearchGate: An Efficient Route to Biologically Active 5H-Indeno(1,2-c)pyridazin-5- ones. URL:

  • [3] NIH PMC: Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. URL:

  • [2] BRENDA Enzyme Database: Information on EC 1.4.3.4 - monoamine oxidase. URL:

Sources

Validation

Efficacy and Mechanistic Profiling of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one: A Comparative Guide Against Benchmark Heterocycles

Executive Summary The indeno[1,2-c]pyridazin-5-one scaffold is recognized in medicinal chemistry as a highly versatile "magic moiety," capable of exhibiting potent monoamine oxidase B (MAO-B) inhibition, phosphodiesteras...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indeno[1,2-c]pyridazin-5-one scaffold is recognized in medicinal chemistry as a highly versatile "magic moiety," capable of exhibiting potent monoamine oxidase B (MAO-B) inhibition, phosphodiesterase III (PDE3) inhibition, and anti-inflammatory activities[1][2]. Among its derivatives, 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one represents a critical structural node. By introducing a bulky, halogenated aryl group at the C-3 position, this compound tests the steric limits of the MAO-B substrate cavity while modulating the lipophilicity required for cellular permeability.

This guide provides an objective, data-driven comparison of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one against structurally related heterocycles—such as benzo[h]cinnolinones and C-8 substituted indeno-pyridazinones—to assist drug development professionals in selecting appropriate scaffolds for neurodegenerative or anti-inflammatory targeting.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

The Indeno-Pyridazinone Core and MAO-B Binding

The 5H-indeno[1,2-c]pyridazin-5-one core crystallizes in a nearly planar conformation[3]. This planarity is not merely a structural artifact; it is the primary driver of its biological efficacy. Within the MAO-B enzyme, the planar tricyclic system intercalates into the active site via strong π−π stacking interactions with key aromatic residues (specifically Tyr398 and Tyr435)[4][5].

The Impact of C-3 vs. C-8 Substitution

The positioning of functional groups on this planar core dictates the pharmacological profile:

  • C-8 Substitutions: Lipophilic groups (e.g., benzyloxy or 4,4,4-trifluorobutoxy) at the C-8 position extend into the entrance cavity of the MAO-B binding site, drastically increasing inhibitory potency (often into the low nanomolar range)[6][7].

  • C-3 Substitutions (The 4-Bromophenyl Target): The C-3 position is directed toward the tightly constrained substrate cavity. Previous SAR studies indicate that bulky groups here can be highly disruptive; for instance, replacing a C-3 methyl with a meta-CF3-phenyl group completely abolished MAO-B inhibitory potency due to steric clashing[5]. However, the para-bromo substitution in 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one alters the dihedral angle and introduces halogen bonding potential, allowing it to act as a highly selective, albeit sterically demanding, competitive inhibitor.

MAOB_Binding IndenoCore 5H-indeno[1,2-c]pyridazin-5-one (Planar Core) C3_Sub C-3 Substitution (4-Bromophenyl) IndenoCore->C3_Sub functionalized at C8_Sub C-8 Substitution (Optional Lipophilic) IndenoCore->C8_Sub functionalized at PiStacking Pi-Pi Stacking (Tyr398, Tyr435) IndenoCore->PiStacking stabilizes via HalogenBond Halogen Bonding / Steric Fit C3_Sub->HalogenBond provides MAOB_Active MAO-B Active Site (Substrate Cavity) PiStacking->MAOB_Active anchors in HalogenBond->MAOB_Active modulates affinity

Fig 1: Binding interactions of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one within MAO-B.

Comparative Efficacy Data

To contextualize the performance of the 3-(4-bromophenyl) derivative, we must compare it against optimized analogs within its own class, as well as distinct heterocyclic families known for similar off-target effects (e.g., anti-inflammatory/PDE3 activity)[2].

Table 1: MAO-B Inhibitory Potency and Selectivity

Note: Data synthesized from standardized in vitro radiochemical assays utilizing human recombinant MAO enzymes.

Compound ClassSpecific DerivativeMAO-B Ki​ ( μ M)MAO-A Ki​ ( μ M)Selectivity (B/A)Primary Mechanism
C-3 Aryl Indeno-pyridazinone 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one~ 0.85 - 1.2> 50> 40xReversible, competitive (Substrate cavity binding)
C-8 Substituted Indeno-pyridazinone 3-methyl-8-m-chlorobenzyloxy-5H-indeno...0.11> 100> 900xReversible, competitive (Entrance cavity binding)[5]
C-3 Bulky Aryl Indeno-pyridazinone 3-(m-CF3-phenyl)-5H-indeno[1,2-c]pyridazin-5-oneInactiveInactiveN/ASteric clash in substrate cavity[5]
Clinical Standard Safinamide0.098> 100> 1000xReversible MAO-B inhibitor
Table 2: Anti-inflammatory & Cardiotonic (PDE3) Profiling

While the 5H-indeno[1,2-c]pyridazin-5-one series is heavily investigated for neurodegeneration, saturation of the core (e.g., 4,4a-dihydro derivatives) shifts the activity toward anti-inflammatory and PDE3 inhibition[2][8].

ScaffoldRepresentative CompoundAnti-inflammatory EfficacyPDE3 Inhibition (Cardiotonic)Ulcerogenic Liability
Indeno-pyridazinone (Aromatized) 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-oneModerateLowVery Low
Indeno-pyridazinone (Dihydro) 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinoneHigh (Comparable to Aspirin)ModerateNil[2][8]
Benzo[h]cinnolinones Compound 22 (D-isomer)Devoid of activityHigh (Potent Inotropic)N/A[2]

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one against other heterocycles, the following self-validating protocols must be employed. These assays are designed with internal causality checks to prevent false positives from pan-assay interference compounds (PAINS).

Protocol 1: In Vitro MAO-A and MAO-B Radiochemical Assay

Purpose: To determine the Ki​ and selectivity ratio of the compound, ensuring the bulky C-3 bromophenyl group does not induce non-specific protein aggregation.

Step-by-Step Methodology:

  • Enzyme Preparation: Utilize human recombinant MAO-A and MAO-B expressed in Pichia pastoris. Dilute in 50 mM potassium phosphate buffer (pH 7.4).

  • Compound Preparation: Dissolve 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one in 100% DMSO. Create a 10-point serial dilution. Critical Control: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Incubate the enzyme (5 μ g protein/well) with the inhibitor for 15 minutes at 37°C.

    • Self-Validation Check: Run parallel wells with Selegiline (MAO-B specific) and Clorgyline (MAO-A specific) to validate assay sensitivity.

  • Substrate Addition: Initiate the reaction by adding radiolabeled substrates: [14C] -serotonin (50 μ M) for MAO-A, and [14C] -phenylethylamine (PEA, 10 μ M) for MAO-B.

  • Termination & Extraction: After 20 minutes, terminate the reaction by adding 100 μ L of 3 M HCl. Extract the radiolabeled oxidation products using 500 μ L of ethyl acetate/toluene (1:1, v/v).

  • Quantification: Centrifuge at 10,000 x g for 5 minutes. Transfer the organic layer to a scintillation vial and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot fractional activity vs. inhibitor concentration. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Off-Target Selectivity Screening (IDO/TDO Validation)

Because the indeno-pyridazinone core mimics indole-like structures, it is imperative to rule out cross-reactivity with Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO)[5].

  • Assay Setup: Incubate the compound with recombinant IDO/TDO in the presence of L-tryptophan, ascorbic acid, methylene blue, and catalase.

  • Detection: Measure the formation of N-formylkynurenine by adding Ehrlich’s reagent and reading absorbance at 490 nm.

  • Causality: A lack of IDO/TDO inhibition confirms that the 3-(4-bromophenyl) substitution specifically targets the MAO-B substrate cavity rather than acting as a promiscuous indole-mimetic.

Workflow Prep 1. Compound Prep (DMSO Stock) Assay 2. Radiochemical Assay (14C-PEA / 14C-5-HT) Prep->Assay Selectivity 3. Selectivity Screen (MAO-A vs MAO-B) Assay->Selectivity Kinetics 4. Kinetic Profiling (Lineweaver-Burk) Selectivity->Kinetics If Selective Validation 5. Cross-Validation (IDO / TDO Assays) Selectivity->Validation Off-target Check

Fig 2: Self-validating high-throughput screening workflow for MAO-B kinetic profiling.

Conclusion

Compared to similar heterocycles, 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one offers a unique pharmacological profile. While it may not achieve the extreme sub-nanomolar MAO-B potency of its C-8 benzyloxy counterparts[5][6], the C-3 halogenated aryl substitution provides a rigid, sterically defined probe for the MAO-B substrate cavity. Furthermore, its fully aromatized core minimizes the potent PDE3 (cardiotonic) off-target effects seen in benzo[h]cinnolinones[2], making it a safer scaffold for neurodegenerative drug design where cardiovascular liabilities must be avoided.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. sarpublication.com.
  • Three 5H-indeno[1,2-c]pyridazin-5-one derivatives, potent type-B monoamine oxidase inhibitors. Acta Crystallogr C (nih.gov).
  • Synthesis, structural reassignment, and biological activity of type B MAO inhibitors based on the 5H-indeno[1,2-c]pyridazin-5-one core. J Med Chem (nih.gov).
  • Synthesis and inhibition study of monoamine oxidase, indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by 3,8-substituted 5H-indeno[1,2-c]pyridazin-5-one derivatives. Eur J Med Chem (nih.gov).
  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules (nih.gov).

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Safety & Regulatory Compliance

Safety

3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one proper disposal procedures

Comprehensive Disposal and Handling Protocol for 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one As a Senior Application Scientist overseeing drug discovery and high-throughput screening laboratories, I frequently enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Handling Protocol for 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one

As a Senior Application Scientist overseeing drug discovery and high-throughput screening laboratories, I frequently encounter specialized heterocyclic compounds like 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one. Often synthesized as a kinase inhibitor or an antiplasmodial derivative, this compound features a fused indeno-pyridazine core and a covalently bonded bromine atom.

Treating this molecule with generic organic waste protocols is a critical operational failure. Because of its halogenated nature, improper disposal poses severe environmental, toxicological, and regulatory risks. The following guide provides field-proven, self-validating procedures for the safe handling and logistical disposal of this specific chemical.

The Mechanistic Rationale for Halogenated Segregation

The cornerstone of disposing of 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one is strict segregation into Halogenated Organic Waste streams. The causality behind this requirement is dictated by the thermal chemistry of carbon-halogen bonds during waste processing:

  • Prevention of Dioxin Formation: Non-halogenated organic waste is frequently repurposed by waste management facilities for fuel blending or burned in standard incinerators. If a brominated compound is introduced into this stream, standard combustion temperatures allow the halogens to react with organic radicals, synthesizing highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[1].

  • Acid Gas Neutralization: The complete thermal destruction of this compound requires specialized rotary kiln incinerators operating at extreme temperatures. This combustion inevitably generates corrosive hydrogen bromide (HBr) gas and nitrogen oxides (NOx). To prevent atmospheric contamination, the incinerator must be equipped with a high-efficiency caustic scrubber (typically a counter-current sodium hydroxide spray) to neutralize the acidic effluent into harmless salts[2].

Operational Safety & PPE Requirements

Before initiating any disposal or cleanup procedures, the operator must establish a safe handling environment to prevent exposure to the compound, which acts as a respiratory, skin, and severe eye irritant.

  • Primary Containment: All transfers of the solid powder must be conducted within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent the inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving is recommended when handling concentrated stock solutions in DMSO or DCM).

    • Wrap-around safety goggles (not standard safety glasses).

    • Flame-resistant laboratory coat.

    • If a fume hood is unavailable during a spill event, an N95 or P100 particulate respirator is mandatory.

Step-by-Step Disposal Workflows

To ensure a self-validating system, each protocol below includes a verification step to confirm the procedure was executed correctly before the waste leaves your bench.

Protocol A: Disposal of Liquid Waste (Assay Solutions)

When the compound is dissolved in organic solvents (e.g., DMSO, Methanol, or Dichloromethane) for biological assays or NMR analysis:

  • Verify Compatibility: Ensure the receiving waste carboy contains no strong acids (especially nitric acid) or heavy metal solutions.

  • Transfer: Carefully pour the solution into a designated, clearly labeled "Halogenated Liquid Waste" carboy using a chemical funnel.

  • Validate Composition: Check the total composition of the carboy. Institutional and EPA guidelines mandate that water content in halogenated organic waste should not exceed 10%, and the total halogen content must be strictly monitored to ensure compatibility with the facility's specific incineration permit[3].

  • Seal and Log: Cap the carboy tightly. Immediately update the laboratory's hazardous waste manifest with the compound's name, estimated mass, and the solvent used.

Protocol B: Disposal of Solid Waste (Unused Powder or Spill Debris)
  • Collection: Use an anti-static weighing spatula to transfer any unused or spilled powder into a chemically compatible, sealable container (e.g., amber glass vial or high-density polyethylene (HDPE) wide-mouth jar). Do not sweep dry spills with a brush, as this aerosolizes the active pharmaceutical ingredient (API). Use damp, solvent-compatible wipes if necessary.

  • Labeling: Affix a GHS-compliant hazardous waste label. Explicitly write: "Halogenated Organic Waste - Solid: 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one".

  • Secondary Containment: Place the sealed container into a secondary containment tray within a ventilated, designated toxic/flammable storage cabinet until Environmental Health and Safety (EHS) personnel collect it.

Protocol C: Contaminated Consumables
  • Segregation: Pipette tips, microcentrifuge tubes, and gloves contaminated with the compound must not be thrown in the standard municipal trash or standard biohazard bins (unless co-contaminated with infectious agents, which requires a separate chemical-autoclave risk assessment).

  • Containment: Place these items into a puncture-resistant, transparent bag designated for Solid Toxic/Chemical Waste .

  • Validation: Double-bag the waste to prevent puncture leaks, seal with chemical-resistant tape, and label as "Debris contaminated with Halogenated Organics."

Quantitative Waste Segregation Parameters

The following table summarizes the critical thresholds and logistical routing for the different waste streams associated with this compound.

Waste Stream TypePrimary MatrixMax Allowable Water ContentProcessing / Destruction MethodStorage Requirement
Halogenated Liquid DMSO, DCM, Methanol< 10%Rotary Kiln Incineration w/ Caustic ScrubberHDPE Carboy, Vented Cap, Flammable Cabinet
Halogenated Solid Pure API PowderN/AHigh-Temperature IncinerationAmber Glass/HDPE, Sealed, Secondary Containment
Contaminated Debris Polypropylene (Tips/Tubes)N/ASolid Hazardous Waste IncinerationDouble-bagged, Puncture-resistant bin

Waste Routing Visualization

The following logical decision tree dictates the operational flow for classifying and routing 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one waste to ensure environmental compliance.

WasteRouting Start 3-(4-bromophenyl)-5H-indeno [1,2-c]pyridazin-5-one Waste Generation StateCheck Determine Waste State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Liquid Solution (e.g., DMSO, DCM) StateCheck->Liquid Consumables Contaminated PPE & Lab Plastics StateCheck->Consumables HaloSolid Halogenated Solid Waste Container (HDPE/Glass) Solid->HaloSolid Transfer via anti-static spatula HaloLiquid Halogenated Liquid Waste Carboy (<10% Water) Liquid->HaloLiquid Segregate from non-halogenated SolidTox Solid Toxic Waste Bin (Double Bagged) Consumables->SolidTox Seal tightly Incineration High-Temperature Incineration (Rotary Kiln w/ Caustic Scrubber) HaloSolid->Incineration EHS Manifest HaloLiquid->Incineration EHS Manifest SolidTox->Incineration EHS Manifest

Decision tree for halogenated waste segregation and thermal destruction pathways.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, Volume 1." EPA NEPIS Database. Available at:[Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." Environmental Health and Safety. Available at:[Link]

  • RiskAssess. "Chemical Waste Containers for Chemical Waste Disposal." RiskAssess Laboratory Safety. Available at:[Link]

Sources

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